molecular formula C28H32O14 B1673558 Fortunellin CAS No. 20633-93-6

Fortunellin

Cat. No.: B1673558
CAS No.: 20633-93-6
M. Wt: 592.5 g/mol
InChI Key: MLWDGPFGTFOLRJ-CUVHLRMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fortunellin has been reported in Ficus lyrata, Lycopus europaeus, and other organisms with data available.
from Mentha piperita;  structure in first source

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-30,32-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWDGPFGTFOLRJ-CUVHLRMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861996
Record name Fortunellin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20633-93-6
Record name Fortunellin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of Fortunellin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin, a flavonoid O-glycoside (acacetin 7-O-neohesperidoside), has emerged as a promising phytochemical with a multifaceted mechanism of action. Primarily recognized for its potent antiviral properties, particularly against SARS-CoV-2, this compound also exhibits significant immunomodulatory, anti-inflammatory, and antioxidant activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Antiviral Mechanism of Action: A Multi-Pronged Attack on SARS-CoV-2

This compound's antiviral activity against SARS-CoV-2 is characterized by its ability to engage and inhibit multiple viral proteins that are critical for the viral life cycle.[1][3] This multi-target approach is a significant advantage in combating rapidly mutating viruses.

The primary antiviral mechanisms of this compound include:

  • Inhibition of Main Protease (Mpro/3CL-Pro) Dimerization: The SARS-CoV-2 main protease is a key enzyme responsible for cleaving viral polyproteins into functional units, a process essential for viral replication.[4][5][6] Mpro is active only in its homodimeric form. This compound has been shown to bind to the Mpro monomer, inducing conformational changes that allosterically inhibit its dimerization and subsequent activation.[4][5][7]

  • Broad-Spectrum Inhibition of Key Viral Proteins: Beyond Mpro, this compound demonstrates inhibitory activity against a range of other essential SARS-CoV-2 proteins.[1][3] These include:

    • Papain-like Protease (PLpro): Involved in viral polyprotein processing and innate immune evasion.

    • RNA-dependent RNA Polymerase (RdRp): The core enzyme for viral RNA replication.

    • Helicase: Unwinds viral RNA, a necessary step for replication.

    • Nucleocapsid (N) Protein: Essential for packaging the viral genome.

    • Replicase Complex Proteins: A suite of non-structural proteins that form the viral replication machinery.

    • 2′-O-methyltransferase: Modifies viral RNA to mimic host RNA and evade immune detection.

    • Endoribonuclease: Involved in viral RNA processing.

Quantitative Data: Binding Affinities of this compound to SARS-CoV-2 Targets

The binding efficacy of this compound to its viral targets has been quantified through computational molecular docking studies. The binding energy, expressed in kilocalories per mole (kcal/mol), indicates the stability of the this compound-protein complex, with more negative values suggesting a stronger interaction.

Target Protein/DomainBinding Energy (kcal/mol)Reference
Main Protease (Mpro/3CL-Pro)-8.9 to -21.63[1][5]
Papain-like Protease (PLpro)-8.7 to -28.12[1]
RNA-dependent RNA Polymerase (RdRp)-9.2 to -19.98[1]
Helicase-9.8 to -30.02[1]
Nucleocapsid (N-CTD)-9.2 to -54.62[1]
Nucleocapsid (N-NTD)-8.0 to -16.92[1]
Replicase (Monomer at NSP-8 site)-8.6 to -34.48[1]
Replicase (Dimer interface)-7.0 to -31.29[1]
2′-O-methyltransferase-9.4 to -23.17[1]
Endoribonuclease-16.81[1]
Experimental Protocols: Computational Analysis

The binding affinities listed above were primarily determined through molecular docking and molecular dynamics simulations. A generalized protocol for these computational experiments is as follows:

1.2.1. Molecular Docking

  • Objective: To predict the preferred binding orientation of this compound to its target protein and to estimate the binding affinity.

  • Methodology:

    • Protein and Ligand Preparation: The three-dimensional structures of the SARS-CoV-2 target proteins are retrieved from the Protein Data Bank (PDB). The structure of this compound is obtained from a chemical database such as PubChem. Both structures are prepared by adding hydrogen atoms, assigning charges, and minimizing their energy using a force field like MMFF94.[1]

    • Grid Box Generation: A grid box is defined around the active or allosteric binding site of the target protein. The size and center of the grid are set to encompass the potential binding region.

    • Docking Simulation: Software such as AutoDock Vina is used to perform the docking.[1] The algorithm explores various conformations of the flexible ligand within the rigid receptor's binding site and scores them based on a defined scoring function to estimate the binding energy.

    • Analysis: The resulting docked poses are analyzed to identify the most stable binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

1.2.2. Molecular Dynamics (MD) Simulation

  • Objective: To simulate the dynamic behavior of the this compound-protein complex over time to assess its stability.

  • Methodology:

    • System Setup: The most stable docked complex from the molecular docking study is placed in a simulation box filled with a solvent (typically water) and ions to neutralize the system.

    • Simulation: An MD simulation is run for a specified period (e.g., hundreds of nanoseconds). The simulation calculates the forces between atoms and integrates Newton's equations of motion to track the trajectory of each atom over time.

    • Analysis: The trajectory is analyzed to assess the stability of the complex by calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Visualizations

Antiviral_Mechanism cluster_sars_cov_2 SARS-CoV-2 Life Cycle This compound This compound Mpro_monomer Mpro (monomer) This compound->Mpro_monomer Inhibits Dimerization PLpro PLpro This compound->PLpro RdRp RdRp This compound->RdRp Helicase Helicase This compound->Helicase N_protein Nucleocapsid Protein This compound->N_protein Mpro_dimer Mpro (active dimer) Mpro_monomer->Mpro_dimer Dimerization Functional_Proteins Functional Proteins Mpro_dimer->Functional_Proteins Cleavage Polyprotein Viral Polyprotein Polyprotein->Mpro_dimer Replication Viral Replication PLpro->Functional_Proteins RdRp->Replication Helicase->Replication N_protein->Replication

Caption: Multi-target antiviral mechanism of this compound against SARS-CoV-2.

Computational_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation PDB Retrieve Protein Structure (PDB) Energy_Min Energy Minimization PDB->Energy_Min PubChem Retrieve Ligand Structure (PubChem) PubChem->Energy_Min Grid_Box Define Grid Box Energy_Min->Grid_Box Docking_Sim Run Docking (e.g., AutoDock Vina) Grid_Box->Docking_Sim Binding_Affinity Calculate Binding Affinity Docking_Sim->Binding_Affinity System_Setup Setup Simulation System Docking_Sim->System_Setup MD_Run Run MD Simulation System_Setup->MD_Run Stability_Analysis Analyze Trajectory (RMSD, RMSF) MD_Run->Stability_Analysis

Caption: Workflow for computational analysis of this compound-protein interactions.

Immunomodulatory and Anti-inflammatory Mechanisms

In addition to its direct antiviral effects, this compound demonstrates a profound ability to modulate the host's immune response, which is often dysregulated during severe viral infections, leading to a "cytokine storm" and acute lung injury (ALI).[1][8]

The key immunomodulatory and anti-inflammatory actions of this compound include:

  • Inhibition of the TLR4/NF-κB/NLRP3 Signaling Pathway: Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by viral components or damage-associated molecular patterns, triggers a downstream signaling cascade involving nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome.[2][3] This pathway is a major driver of pro-inflammatory cytokine production. This compound has been shown to attenuate ALI by inhibiting the activation of this pathway, thereby reducing inflammation and tissue damage.[2][3]

  • Regulation of Pro-inflammatory Genes: this compound targets and is predicted to downregulate the expression of several upregulated genes in SARS-CoV-2 infected tissues that are central to the inflammatory response.[1]

Quantitative Data: Upregulated Host Genes Targeted by this compound

Network pharmacology studies have identified several host genes that are upregulated during SARS-CoV-2 infection and are also targets of this compound. This suggests a mechanism by which this compound can counteract the pathological inflammatory response.

GeneFunction
TNFPro-inflammatory cytokine
IL6Pro-inflammatory cytokine
ANPEPAminopeptidase N, a coronavirus receptor
CASP1Caspase-1, involved in inflammasome activation
CD38Ectoenzyme involved in immune cell activation
FGF2Fibroblast growth factor 2, involved in tissue repair and inflammation
FN1Fibronectin 1, involved in cell adhesion and inflammation
MMP1Matrix metalloproteinase 1, involved in tissue remodeling
MMP7Matrix metalloproteinase 7, involved in tissue remodeling
PTGS2Prostaglandin-endoperoxide synthase 2 (COX-2), key inflammatory enzyme
VEGFAVascular endothelial growth factor A, involved in angiogenesis and inflammation
Experimental Protocols: In Vivo Acute Lung Injury Model

The anti-inflammatory effects of this compound have been investigated in animal models of lipopolysaccharide (LPS)-induced ALI.

  • Objective: To evaluate the protective effects of this compound against inflammation and tissue damage in the lungs.

  • Methodology:

    • Animal Model: An ALI model is induced in mice or rats by intratracheal or intraperitoneal administration of LPS.

    • Treatment: Animals are treated with this compound either before or after LPS challenge. A control group receives a vehicle.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: At a specified time point, animals are euthanized, and their lungs are lavaged. The BALF is collected to measure the total protein content and the number of inflammatory cells (e.g., neutrophils, leukocytes), which are indicators of lung injury and inflammation.[2]

    • Lung Tissue Analysis: The lung tissue is harvested for:

      • Histopathological examination: To assess tissue damage, edema, and inflammatory cell infiltration.

      • Myeloperoxidase (MPO) assay: MPO is an enzyme abundant in neutrophils, and its activity in the lung tissue is a marker of neutrophil infiltration.[2]

      • Western blot or qPCR: To measure the expression levels of proteins and genes in the TLR4/NF-κB/NLRP3 pathway.

Visualizations

TLR4_Pathway LPS LPS / PAMPs TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines Transcription NLRP3->Cytokines Activation This compound This compound This compound->TLR4 Inhibits

Caption: Inhibition of the TLR4/NF-κB/NLRP3 pathway by this compound.

In Vitro Validation and Anticancer Potential

While much of the research on this compound has been computational or in the context of inflammation, in vitro studies have provided crucial validation of its antiviral effects. Furthermore, as a flavonoid, this compound belongs to a class of compounds known for their anticancer properties.

In Vitro Antiviral Efficacy

The antiviral activity of this compound has been confirmed in cell-based assays.

  • Plaque Formation Assay: In SARS-CoV-2-infected VERO cells, this compound treatment led to a significant, concentration-dependent reduction in the formation of viral plaques.[4][9] Plaques are clear zones in a cell monolayer that result from virus-induced cell lysis, and a reduction in their number indicates inhibition of viral replication or spread.

  • Western Blot Analysis: Treatment of infected cells with this compound resulted in a significant increase in the monomeric form of Mpro relative to the dimerized form, confirming its mechanism of inhibiting Mpro dimerization in a cellular context.[9]

Anticancer Potential

While specific in-depth studies on the anticancer mechanism of this compound are still emerging, its structural similarity to other well-studied flavonoids like luteolin and apigenin suggests a strong potential for anticancer activity.[10][11] These related compounds have been shown to:

  • Induce Apoptosis: Trigger programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases.[11][12][13]

  • Cause Cell Cycle Arrest: Halt the proliferation of cancer cells at various checkpoints in the cell cycle.[11][13]

  • Inhibit Metastasis and Angiogenesis: Prevent the spread of cancer cells and the formation of new blood vessels that supply tumors.[13]

  • Modulate Cancer-Related Signaling Pathways: Interfere with key signaling pathways that drive cancer growth and survival, such as the PI3K/Akt, MAPK, and STAT3 pathways.[11][13]

Further research is warranted to specifically elucidate the anticancer mechanisms of this compound.

Experimental Protocols: In Vitro Assays

3.3.1. Plaque Reduction Assay

  • Objective: To quantify the inhibition of viral replication by this compound.

  • Methodology:

    • Cell Culture: A confluent monolayer of susceptible cells (e.g., VERO cells) is prepared in multi-well plates.

    • Infection: The cells are infected with a known amount of SARS-CoV-2.

    • Treatment: After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of this compound or a vehicle control.

    • Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 48-72 hours).

    • Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet). The plaques are then counted, and the percentage of plaque reduction at each concentration of this compound is calculated relative to the control. This data can be used to determine an IC50 value.[9]

3.3.2. Western Blot for Mpro Dimerization

  • Objective: To visually confirm the inhibition of Mpro dimerization by this compound in a cellular context.

  • Methodology:

    • Cell Lysis: SARS-CoV-2-infected cells treated with this compound or a control are lysed to extract total protein.

    • Protein Quantification: The concentration of protein in each lysate is determined.

    • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

    • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is incubated with a primary antibody specific for SARS-CoV-2 Mpro, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detection: The bands corresponding to the Mpro monomer and dimer are visualized using a chemiluminescent substrate. The relative intensity of the bands is quantified to determine the monomer-to-dimer ratio.[9]

Visualizations

In_Vitro_Workflow cluster_plaque Plaque Reduction Assay cluster_wb Western Blot Cell_Culture Culture VERO Cells Infection Infect with SARS-CoV-2 Cell_Culture->Infection Treatment_Plaque Treat with this compound Infection->Treatment_Plaque Plaque_Formation Incubate for Plaque Formation Treatment_Plaque->Plaque_Formation Quantification Stain and Quantify Plaques Plaque_Formation->Quantification Cell_Culture_WB Culture and Infect Cells Treatment_WB Treat with this compound Cell_Culture_WB->Treatment_WB Lysis Cell Lysis and Protein Extraction Treatment_WB->Lysis SDS_PAGE SDS-PAGE and Transfer Lysis->SDS_PAGE Immunoblot Immunoblot for Mpro SDS_PAGE->Immunoblot Detection Detect Monomer vs. Dimer Immunoblot->Detection

Caption: Experimental workflow for in vitro validation of this compound's antiviral activity.

Conclusion

This compound exhibits a sophisticated and potent mechanism of action that encompasses direct, multi-target antiviral effects and robust immunomodulatory and anti-inflammatory properties. Its ability to inhibit the dimerization of the SARS-CoV-2 main protease, along with its interference with other key viral proteins, underscores its potential as a broad-spectrum antiviral agent. Concurrently, its capacity to quell pathological inflammation by modulating the TLR4/NF-κB/NLRP3 pathway highlights its therapeutic value in mitigating the severe symptoms associated with viral infections. While further in vivo and clinical studies are necessary to fully elucidate its therapeutic efficacy and safety profile, the existing body of evidence strongly supports the continued investigation of this compound as a lead compound in the development of novel antiviral and anti-inflammatory drugs.

References

Fortunellin: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin (Acacetin 7-O-neohesperidoside) is a flavonoid glycoside found in various plants, notably in the genus Citrus.[1] Emerging research has highlighted its potential as a bioactive compound with a range of pharmacological activities, including antiviral, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the methodologies used to screen for these biological activities, presents available quantitative data, and illustrates the key signaling pathways involved. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Antiviral Activity

This compound has demonstrated notable antiviral activity, particularly against SARS-CoV-2. The primary mechanism appears to be the inhibition of key viral proteins essential for replication and infectivity.

Quantitative Data: In Silico Docking and Binding Energies

Computational studies have been pivotal in elucidating the antiviral potential of this compound. Molecular docking simulations have predicted its binding affinity to various SARS-CoV-2 target proteins.

Target Protein DomainBinding Energy (kcal/mol)
Nucleocapsid (N-CTD)-54.62
Replicase-monomer at NSP-8 binding site-34.48
Replicase-dimer interface-31.29
Helicase-30.02
Papain-like-protease-28.12
2′-O-methyltransferase-23.17
Main-protease-21.63
Replicase-monomer at dimer interface-22.04
RNA-dependent-RNA-polymerase-19.98
Nucleocapsid-NTD-16.92
Endoribonuclease-16.81

Table 1: Predicted binding energies of this compound to key SARS-CoV-2 protein targets, as determined by molecular docking simulations.[2]

Experimental Protocols
  • Objective: To predict the binding affinity and interaction patterns of this compound with viral target proteins.

  • Procedure:

    • Obtain the 3D structures of the target viral proteins from a protein data bank (e.g., PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of this compound and optimize its geometry.

    • Define the binding site on the target protein.

    • Perform docking simulations using software such as AutoDock Vina.

    • Analyze the docking results to identify the best binding poses and calculate the binding energies.

  • Objective: To determine the in vitro antiviral activity of this compound by quantifying the reduction in viral plaques.

  • Procedure:

    • Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates and grow to confluence.

    • Prepare serial dilutions of this compound in culture medium.

    • Infect the cell monolayers with a known concentration of the virus.

    • After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the different concentrations of this compound.

    • Incubate the plates for a period sufficient for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the percentage of plaque reduction compared to the untreated virus control to determine the inhibitory concentration (e.g., IC50).

Signaling Pathway Visualization

The antiviral action of this compound involves the inhibition of multiple viral proteins, thereby disrupting the viral life cycle.

Antiviral_Mechanism cluster_effects Effects This compound This compound Viral_Proteins Viral Proteins (Protease, Helicase, RdRp, etc.) This compound->Viral_Proteins Inhibits Viral_Replication Viral Replication & Transcription Viral_Proteins->Viral_Replication Essential for Infectivity Viral Infectivity Viral_Replication->Infectivity Leads to Reduced_Infectivity Reduced Viral Infectivity Infectivity->Reduced_Infectivity Anti_Inflammatory_Pathway cluster_pathway TLR4/NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pro_inflammatory_Genes->Cytokines Leads to This compound This compound This compound->IKK Inhibits Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) This compound->Death_Receptors Activates Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Fortunellin (Acacetin 7-O-neohesperidoside): A Technical Guide to its Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin, a flavonoid glycoside chemically known as acacetin 7-O-neohesperidoside, is a natural compound predominantly found in kumquat and other citrus species. Emerging research has highlighted its significant therapeutic potential, demonstrating a spectrum of biological activities including antiviral, anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the core functions of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Biological Functions and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and viral replication.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties by targeting critical inflammatory signaling cascades. A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB)/NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome pathway.[1][2] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade leading to the activation of NF-κB, a pivotal transcription factor for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] this compound has been shown to suppress the phosphorylation of NF-κB, thereby inhibiting the transcription of these inflammatory mediators.[1] Furthermore, it attenuates the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β.[1][2]

Antioxidant Activity

The antioxidant effects of this compound are largely attributed to its ability to activate the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. AMPK, a key cellular energy sensor, can phosphorylate and activate Nrf2, a master regulator of the antioxidant response.[3][4] Once activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[5][6] This mechanism enhances the cellular defense against oxidative stress.

Antiviral Activity

A significant body of research has focused on the antiviral properties of this compound, particularly against SARS-CoV-2.[7] Computational and in vitro studies have shown that this compound can inhibit the dimerization of the SARS-CoV-2 main protease (3CL-Pro or Mpro), a crucial enzyme for viral replication.[7] By binding to the protease, this compound allosterically hinders the formation of the active homodimer.[8] Additionally, molecular docking studies have predicted that this compound can bind to multiple other key viral proteins, including the papain-like protease (PLpro), RNA-dependent RNA polymerase (RdRp), and spike glycoprotein, suggesting a multi-target antiviral strategy.

Anticancer and Neuroprotective Potential

While specific studies on this compound's anticancer activity are limited, flavonoids as a class are known to induce apoptosis and cell cycle arrest in various cancer cell lines.[8][9][10][11][12][13] The proposed mechanisms involve the modulation of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and key cell cycle regulators.

In the context of neuroprotection, flavonoids have been shown to protect neuronal cells, such as SH-SY5Y and PC12 cells, from oxidative stress-induced damage.[14][15][16] The activation of the Nrf2 antioxidant pathway is a likely mechanism for this protective effect.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and related flavonoids.

Table 1: Antiviral Activity of this compound against SARS-CoV-2 Targets (Molecular Docking)

Viral Target ProteinBinding Affinity (kcal/mol)
Main Protease (Mpro/3CLpro)-21.63 to -23.48
Papain-Like Protease (PLpro)-28.12 to -29.60
RNA-dependent RNA polymerase (RdRp)-14.24 to -19.98
Nucleocapsid (N-CTD)-51.30 to -54.62
Replicase-dimer-45.91
Helicase-30.02
2′-O-methyltransferase-23.17 to -24.33
Spike-RBD-23.3

Data obtained from computational molecular docking studies.[11]

Table 2: Antioxidant Activity of Flavonoids (DPPH and ABTS Assays)

Compound/ExtractDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)
This compound related Flavonoids (Example Range)12.23 - 38.7210.00 - 16.43
Ascorbic Acid (Reference)~5~3

IC50 values for this compound are not extensively reported; the provided range is based on studies of flavonoid-rich extracts and related compounds for illustrative purposes.[1][17][18][19]

Table 3: In Vitro Anticancer Activity of Related Flavonoids (IC50 Values)

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)Luteolin~20-40
A549 (Lung Cancer)Luteolin~40.2
HeLa (Cervical Cancer)Luteolin~25-50
HepG2 (Liver Cancer)Flavonoid Extracts~343 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's functions.

Molecular Docking of this compound with Viral Proteins

Objective: To predict the binding affinity and interaction of this compound with target viral proteins.

Protocol:

  • Protein and Ligand Preparation:

    • Retrieve the 3D crystal structure of the target viral protein (e.g., SARS-CoV-2 3CL-Pro) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Optimize the ligand structure and minimize its energy using a force field (e.g., MMFF94).

  • Grid Generation:

    • Define a grid box encompassing the active site or binding pocket of the target protein. The size and center of the grid should be sufficient to allow for flexible ligand docking.

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina or SwissDock.

    • The program will explore various conformations of this compound within the defined grid box and calculate the binding energy for each pose.

  • Analysis:

    • Analyze the docking results to identify the pose with the lowest binding energy, which represents the most favorable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.

Plaque Reduction Assay for Antiviral Activity

Objective: To determine the ability of this compound to inhibit viral replication in vitro.

Protocol:

  • Cell Seeding:

    • Seed Vero E6 cells in 96-well plates and grow until a confluent monolayer is formed.

  • Viral Infection and Treatment:

    • Infect the cell monolayers with a known multiplicity of infection (e.g., 0.1 MOI) of the target virus (e.g., SARS-CoV-2).

    • Simultaneously, treat the infected cells with various concentrations of this compound (e.g., ranging from 10⁻¹⁰ to 10⁻⁶ M).[8] Include a virus-only control and a mock-infected control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[8]

  • Plaque Visualization and Quantification:

    • Observe the formation of viral plaques (areas of cell death) using a phase-contrast microscope.

    • Quantify the plaque area or number in each well. The reduction in plaque formation in the presence of this compound indicates its antiviral activity.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the protein expression levels in key signaling pathways (e.g., TLR4/NF-κB/NLRP3 and AMPK/Nrf2).

Protocol:

  • Cell/Tissue Treatment and Lysis:

    • Treat cells (e.g., RAW 264.7 macrophages) or tissue homogenates with this compound and/or a stimulant (e.g., LPS).

    • Lyse the cells or tissues to extract total proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-NF-κB, NLRP3, p-AMPK, Nrf2, HO-1) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

DPPH and ABTS Radical Scavenging Assays

Objective: To measure the in vitro antioxidant capacity of this compound.

Protocol (General):

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

  • Assay Procedure:

    • Prepare serial dilutions of this compound.

    • Mix the this compound solutions with the DPPH or ABTS radical solution.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm for DPPH, 734 nm for ABTS).

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the radicals.

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in 96-well plates.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to convert MTT into formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with this compound's function.

Fortunellin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_Inflammatory_Cytokines IL1b_maturation IL-1β Maturation & Secretion NLRP3->IL1b_maturation This compound This compound This compound->TLR4 This compound->NFkB This compound->NLRP3

Caption: this compound's inhibition of the TLR4/NF-κB/NLRP3 inflammatory pathway.

Fortunellin_Antioxidant_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK Nrf2 Nrf2 Activation AMPK->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes

Caption: this compound's activation of the AMPK/Nrf2 antioxidant pathway.

Experimental_Workflow_Anticancer Start Start: Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat with varying concentrations of this compound Start->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry, Western Blot for Caspases) Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->Cell_Cycle_Analysis IC50 Determine IC50 Value MTT_Assay->IC50 Mechanism Elucidate Mechanism of Action IC50->Mechanism Apoptosis_Analysis->Mechanism Cell_Cycle_Analysis->Mechanism

Caption: Experimental workflow for investigating the anticancer activity of this compound.

Pharmacokinetics and Bioavailability

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its development as a therapeutic agent. As a flavonoid glycoside, its oral bioavailability may be limited due to its polarity and susceptibility to enzymatic hydrolysis in the gut. Caco-2 cell permeability assays are a standard in vitro tool to predict intestinal drug absorption.[4][20][21][22] In vivo pharmacokinetic studies in animal models, such as rats, are necessary to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and overall bioavailability after oral administration.[3][20][23][24][25] While specific ADME and pharmacokinetic data for this compound are not extensively available, studies on structurally related flavonoid glycosides suggest that metabolism, including deglycosylation and conjugation, plays a significant role in their disposition.

Conclusion and Future Directions

This compound (acacetin 7-O-neohesperidoside) is a promising natural compound with a diverse pharmacological profile. Its well-documented anti-inflammatory and antioxidant activities, mediated through the modulation of the TLR4/NF-κB/NLRP3 and AMPK/Nrf2 pathways, respectively, provide a strong rationale for its investigation in inflammatory and oxidative stress-related diseases. Furthermore, its multi-target antiviral potential, particularly against SARS-CoV-2, warrants further exploration.

Future research should focus on several key areas:

  • Quantitative Bioactivity: Rigorous determination of IC50 values for this compound in various cancer cell lines and for the inhibition of key inflammatory mediators.

  • In Vivo Efficacy: Validation of its therapeutic effects in relevant animal models of inflammatory diseases, viral infections, cancer, and neurodegenerative disorders.

  • Pharmacokinetics and Metabolism: Comprehensive ADME studies to understand its bioavailability, metabolic fate, and potential for drug-drug interactions.

  • Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways modulated by this compound to fully elucidate its mechanisms of action.

A thorough understanding of these aspects will be critical for translating the therapeutic potential of this compound into clinical applications.

References

Fortunellin from Kumquat: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin, a characteristic flavone glycoside found in kumquat (Citrus japonica), has garnered significant interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural distribution of this compound within the kumquat fruit, detailed methodologies for its extraction and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data on this compound content is summarized, and experimental protocols are presented to facilitate further research and development.

Natural Sources of this compound in Kumquat

This compound (acacetin-7-O-neohesperidoside) is a predominant flavonoid in kumquat, with its concentration varying depending on the part of the fruit and its maturity. The peel is a particularly rich source of this compound. Immature kumquats have been found to contain higher concentrations of flavonoids, including this compound, compared to their mature counterparts.

Table 1: Quantitative Content of this compound and Other Major Flavonoids in Immature Kumquat

CompoundChemical NameConcentration (mg/100g fresh fruit)Percentage of Total Identified Flavonoids
DGPP3',5'-di-C-β-glucopyranosylphloretin285.9 ± 2.9[1]~70%[2]
MargariteneAcacetin 8-C-neohesperidoside136.2 ± 2.6[1]Not specified
IsomargariteneAcacetin 6-C-neohesperidoside119.1 ± 1.8[1]Not specified
This compound Acacetin 7-O-neohesperidoside 28.5 ± 0.7 [1]~7% [2]
Apigenin 8-C-neohesperidosideApigenin 8-C-neohesperidoside16.9 ± 0.1[1]Not specified
PoncirinIsosakuranetin 7-O-neohesperidoside5.1 ± 0.1[1]Not specified
RhoifolinApigenin 7-O-neohesperidoside2.0 ± 0.1[1]Not specified

Note: In a specific purified fraction of immature kumquat, the this compound content was reported to be 1.5 g per 100 g of the dry fraction[2].

Isolation and Purification of this compound from Kumquat Peel

The following is a synthesized protocol for the preparative isolation and purification of this compound from kumquat peel based on established methods for flavonoid extraction from citrus peels.

Extraction

This phase aims to extract a broad range of flavonoids, including this compound, from the kumquat peel.

Experimental Protocol:

  • Sample Preparation: Fresh kumquat peels are washed, air-dried, and then lyophilized or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight. The dried peels are then ground into a fine powder.

  • Soxhlet Extraction:

    • A known quantity of the powdered peel (e.g., 100 g) is placed in a cellulose thimble.

    • The thimble is inserted into a Soxhlet extractor.

    • The extraction is performed with 80% methanol for 6-8 hours.

    • The resulting extract is collected.

  • Solvent Evaporation: The methanol from the extract is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Purification

This multi-step process purifies this compound from the crude extract.

Experimental Protocol:

  • Solvent-Solvent Partitioning:

    • The crude extract is redissolved in water.

    • The aqueous solution is then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove unwanted compounds like lipids and chlorophylls. This compound, being a glycoside, is expected to remain predominantly in the aqueous or ethyl acetate fraction.

  • Column Chromatography:

    • A silica gel column is prepared using a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • The flavonoid-rich fraction from the previous step is loaded onto the column.

    • The column is eluted with the solvent gradient, and fractions are collected at regular intervals.

    • Thin Layer Chromatography (TLC) is used to monitor the fractions for the presence of this compound, often visualized under UV light. Fractions containing the compound of interest are pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The pooled fractions from column chromatography are further purified using a preparative HPLC system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as acetic or formic acid, to improve peak shape) is employed.

    • Detection: A UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 280-340 nm) is used to monitor the elution.

    • The peak corresponding to this compound is collected.

  • Final Steps:

    • The solvent from the collected HPLC fraction is evaporated.

    • The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

G cluster_extraction Extraction cluster_purification Purification Kumquat_Peel Kumquat Peel Powder Soxhlet Soxhlet Extraction (80% Methanol) Kumquat_Peel->Soxhlet Crude_Extract Crude Extract Soxhlet->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC (C18) Column_Chromatography->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Figure 1: Workflow for the Isolation of this compound.

Interaction of this compound with Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular stress response and inflammation.

AMPK/Nrf2 Signaling Pathway

This compound exerts protective effects against oxidative stress by activating the AMPK/Nrf2 pathway.[3] AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, phosphorylates and activates downstream targets. One of these targets is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon activation by AMPK, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT). This compound has been demonstrated to enhance the phosphorylation of AMPK, thereby promoting the Nrf2-mediated antioxidant response.[3]

G This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) pAMPK->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Nucleus) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription

Figure 2: this compound's Activation of the AMPK/Nrf2 Pathway.
TNF-α Signaling Pathway

This compound has also been shown to possess anti-inflammatory properties by inhibiting the TNF-α signaling pathway. Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade.

The binding of TNF-α to its receptor (TNFR) triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of kappa B (IκBα), leading to its ubiquitination and degradation. This releases the nuclear factor-kappa B (NF-κB) to translocate into the nucleus, where it induces the expression of various pro-inflammatory genes, including those for other cytokines and adhesion molecules. This compound has been observed to reduce the expression of pro-inflammatory cytokines and the phosphorylation of IKKα and IκBα, which suggests that it inhibits the activation of NF-κB.[3]

G This compound This compound IKK IKK Complex This compound->IKK Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Cytoplasm) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Nucleus Pro-inflammatory Gene Transcription (Nucleus) NFkB->Nucleus Translocates & Activates

Figure 3: this compound's Inhibition of the TNF-α Signaling Pathway.

Conclusion

This compound, readily available from kumquat peels, presents a compelling case for further investigation as a bioactive compound. This guide provides the foundational knowledge for its efficient isolation and a deeper understanding of its molecular mechanisms of action. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this compound in drug discovery and development.

References

Fortunellin: A Technical Guide on Chemical Structure and Physicochemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Fortunellin (Acacetin 7-O-neohesperidoside), a flavonoid glycoside with demonstrated anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Chemical Structure and Identifiers

This compound, a flavone O-glycoside, is structurally characterized by an acacetin aglycone linked to a neohesperidose sugar moiety. The precise chemical identity is established through the following identifiers:

IdentifierValue
IUPAC Name 7-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
CAS Number 20633-93-6
Molecular Formula C₂₈H₃₂O₁₄
Molecular Weight 592.55 g/mol
SMILES String CC1C(C(C(C(O1)OC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)CO)O)O)O
InChI Key MLWDGPFGTFOLRJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while some experimental data is available, other values are based on computational predictions.

PropertyValueData Type
Melting Point 195 °CExperimental
Boiling Point No experimental data available. Flavonoid glycosides typically decompose at high temperatures before boiling.-
logS (Aqueous Solubility) -3.89 mol/LCalculated
logP (Octanol-Water Partition Coefficient) 0.568Calculated
Solubility ≥ 1 mg/mL in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]Experimental
pKa No specific experimental data available. Flavonoids generally have pKa values in the range of 6-10.[1]General Range

Signaling Pathway: AMPK/Nrf2 Activation

This compound has been shown to exert its protective effects against oxidative stress and inflammation through the activation of the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] The proposed mechanism involves the phosphorylation of AMPK, which in turn leads to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of various antioxidant and cytoprotective genes.

Fortunellin_AMPK_Nrf2_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK AMPK->pAMPK Phosphorylation Keap1_Nrf2 Keap1-Nrf2 Complex pAMPK->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Initiates Transcription

Figure 1: Proposed signaling pathway of this compound-mediated activation of AMPK and Nrf2.

Experimental Protocols

The following section outlines general methodologies for determining the key physicochemical properties and for investigating the biological activity of this compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

  • Apparatus: A calibrated digital melting point apparatus.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of Solubility

The shake-flask method is a common technique to determine the solubility of flavonoids.

  • Procedure: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa

Potentiometric titration is a widely used method for pKa determination.

  • Procedure: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-cosolvent mixture). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter. The pKa value is determined from the half-equivalence point of the resulting titration curve.

Investigation of AMPK/Nrf2 Signaling Pathway Activation

Standard molecular biology techniques are employed to study the effect of this compound on the AMPK/Nrf2 pathway in a relevant cell line (e.g., hepatocytes, macrophages).

  • Western Blot Analysis: To assess the phosphorylation status of AMPK and the protein levels of Nrf2 and its downstream targets.

    • Protocol: Cells are treated with this compound for a specified time. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against p-AMPK, AMPK, Nrf2, and downstream targets (e.g., HO-1, NQO1), followed by incubation with appropriate secondary antibodies and detection.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of Nrf2-regulated genes.

    • Protocol: RNA is extracted from this compound-treated cells and reverse-transcribed to cDNA. qRT-PCR is then performed using specific primers for the target genes.

  • Use of Pathway Inhibitors: To confirm the role of AMPK in this compound-mediated Nrf2 activation.

    • Protocol: Cells are pre-treated with a specific AMPK inhibitor (e.g., Compound C) before this compound treatment. The effects on Nrf2 activation and downstream gene expression are then assessed using the methods described above.

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, as well as its interaction with a key biological signaling pathway. This information is intended to support further research and development of this promising natural compound.

References

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of Fortunellin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, there is a notable absence of published in vivo pharmacokinetic studies for Fortunellin. Consequently, this guide summarizes the available in silico (computer-modeled) predictions for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and provides a detailed, representative experimental protocol for how its pharmacokinetics could be determined in a preclinical setting. The signaling pathways described are also based on computational predictions.

Introduction to this compound

This compound (Acacetin 7-O-neohesperidoside) is a flavonoid glycoside found in citrus fruits, notably the kumquat (Citrus japonica). It has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities.[1] Computational studies have highlighted its potential as a multi-target agent against SARS-CoV-2, suggesting it may inhibit viral replication and modulate the host's immune response.[1][2][3] To advance this compound from a promising phytochemical to a potential therapeutic agent, a thorough understanding of its bioavailability and pharmacokinetic profile is essential. This guide provides a summary of predicted properties and a roadmap for future in vivo investigations.

Predicted ADME Properties (In Silico Data)

Computational models are valuable tools in early-stage drug discovery for predicting the pharmacokinetic profiles of new chemical entities.[4][5] The ADME properties of this compound have been predicted using platforms such as ADMETlab 2.0 and pkCSM.[1] These predictions, summarized in Table 1, suggest that this compound is water-soluble but may have low absorption in the gastrointestinal tract and be subject to rapid elimination.

Data Presentation

Table 1: Summary of Predicted ADME Properties of this compound

ParameterPredicted Value/ClassificationImplication for Bioavailability & PharmacokineticsSource
Absorption
Water Solubility-2.837 log mol/LGood water solubility.[1]
Caco-2 PermeabilityLowLow intestinal permeability, suggesting poor absorption.[1]
GI AbsorptionLowPoorly absorbed from the gastrointestinal tract.[1]
P-glycoprotein SubstrateYesSubstrate for P-gp efflux pump, which would further limit absorption and promote excretion.[1]
Distribution
Volume of Distribution (VDss)0.603 L/kgModerate distribution into tissues.[1]
Unbound Fraction17.24%High degree of plasma protein binding is implied.[1]
BBB PermeabilityLow (0.293)Unlikely to cross the blood-brain barrier.[1]
Metabolism
CYP450 InteractionNon-inhibitor/Non-substratePredicted not to interfere with major drug-metabolizing enzymes.[1]
Excretion
Total ClearanceNot specifiedAs a P-gp substrate, rapid clearance is anticipated.[1]
Toxicity
AMES MutagenicityNon-toxicPredicted to be non-mutagenic.[1]
HepatotoxicityNon-toxicPredicted to be non-hepatotoxic.[1]

Hypothetical Experimental Protocol for a Preclinical Pharmacokinetic Study

The following protocol is a representative methodology for determining the pharmacokinetic profile of this compound in a rat model, based on standard practices for flavonoid analysis.[6][7][8][9]

3.1 Objective To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and absolute oral bioavailability of this compound in Sprague-Dawley rats.

3.2 Materials

  • Test Article: this compound (purity >98%)

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Dosing Vehicles:

    • Oral (p.o.): 0.5% carboxymethylcellulose sodium (CMC-Na) in water

    • Intravenous (i.v.): Saline with 5% DMSO and 10% Solutol HS 15

  • Anesthesia: Isoflurane

  • Anticoagulant: Heparin

  • Analytical Equipment: HPLC or UPLC system coupled with a tandem mass spectrometer (MS/MS).

3.3 Experimental Design

  • Groups:

    • Group 1: Intravenous (i.v.) administration (n=6 rats), 10 mg/kg dose.

    • Group 2: Oral gavage (p.o.) administration (n=6 rats), 50 mg/kg dose.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (23 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Fasting: Rats are fasted for 12 hours prior to dosing, with water available ad libitum.

3.4 Dosing and Sample Collection

  • Intravenous Administration: this compound is administered as a single bolus dose via the tail vein.

  • Oral Administration: this compound is administered via oral gavage.

  • Blood Sampling: Approximately 200 µL of blood is collected from the retro-orbital plexus or jugular vein into heparinized tubes at the following time points:

    • i.v. group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • p.o. group: 0 (pre-dose), 15, 30 minutes, and 1, 1.5, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

3.5 Bioanalytical Method

  • Sample Preparation: Plasma samples (50 µL) are thawed. An internal standard (e.g., another flavonoid not present in the formulation, like hesperetin) is added. Protein is precipitated by adding 150 µL of ice-cold acetonitrile. The mixture is vortexed and then centrifuged at 13,000 rpm for 10 minutes. The supernatant is collected for analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions for this compound and the internal standard would be determined and optimized prior to the study.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, and stability.[10][11][12]

3.6 Pharmacokinetic Analysis Pharmacokinetic parameters will be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) are obtained directly from the plasma concentration-time data.

  • AUC (Area Under the Curve) is calculated using the linear trapezoidal rule.

  • t1/2 (Elimination Half-life) is calculated as 0.693/k_el, where k_el is the elimination rate constant.

  • Absolute Oral Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimate Acclimatize Rats (1 week) fast Fast Rats (12h) acclimate->fast dose_iv Group 1: IV Dosing (10 mg/kg) fast->dose_iv dose_po Group 2: PO Dosing (50 mg/kg) fast->dose_po sample Serial Blood Sampling (0-24h) dose_iv->sample dose_po->sample plasma Plasma Separation (Centrifugation) sample->plasma store Store Plasma (-80°C) plasma->store analyze LC-MS/MS Analysis store->analyze pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) analyze->pk_calc

Caption: Workflow for a preclinical pharmacokinetic study of this compound.

Predicted Anti-inflammatory Signaling Pathway

Computational analyses suggest this compound may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and TNF signaling.[1][13]

G This compound This compound nfkb_path NF-κB Pathway Activation This compound->nfkb_path Inhibition lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 Activation tlr4->nfkb_path cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_path->cytokines Upregulation inflammation Inflammation cytokines->inflammation

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

While in silico models provide valuable preliminary insights, suggesting this compound may have poor oral bioavailability due to low permeability and P-gp efflux, these predictions require empirical validation. The provided hypothetical protocol offers a robust framework for conducting the necessary in vivo pharmacokinetic studies. Future research should focus on executing such studies to obtain definitive data on this compound's absorption, distribution, metabolism, and excretion. These data are critical for determining appropriate dosing strategies, understanding its therapeutic potential, and advancing this compound through the drug development pipeline. Furthermore, investigating potential formulation strategies, such as nanoformulations or the use of absorption enhancers, could be a viable approach to overcoming the predicted bioavailability challenges.

References

Fortunellin's Regulatory Role in the AMPK/Nrf2 Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin, a flavonoid glycoside, has demonstrated significant potential in modulating cellular stress responses through its influence on the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and detailed experimental protocols to investigate the therapeutic potential of this compound. Evidence suggests that this compound activates AMPK, a central regulator of cellular energy homeostasis, which in turn promotes the nuclear translocation of Nrf2, a master regulator of antioxidant defense. This cascade of events leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), and a subsequent reduction in oxidative stress and inflammation. This guide is intended to be a resource for researchers and drug development professionals exploring the therapeutic applications of this compound in diseases associated with metabolic dysregulation and oxidative stress.

Introduction

Metabolic syndrome, encompassing conditions such as non-alcoholic fatty liver disease (NAFLD) and diabetic cardiomyopathy, is characterized by chronic inflammation and oxidative stress. The AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways are critical in maintaining cellular homeostasis and mitigating these pathological processes. AMPK acts as a cellular energy sensor, while Nrf2 orchestrates the antioxidant response.

This compound, a naturally occurring flavonoid, has emerged as a promising therapeutic agent due to its ability to modulate these pathways. Studies have shown its protective effects in various disease models, primarily attributed to its anti-inflammatory and antioxidant properties. This guide delves into the intricate molecular mechanisms by which this compound exerts its effects through the AMPK/Nrf2 axis, providing a foundation for further research and drug development.

Mechanism of Action: The AMPK/Nrf2 Signaling Cascade

This compound's primary mechanism of action involves the activation of AMPK, which subsequently triggers the Nrf2 signaling pathway. This intricate process can be dissected into the following key steps:

  • AMPK Activation: this compound enhances the activation of AMPK.[1][2][3] This activation is a critical step in restoring cellular energy balance.

  • Nrf2 Nuclear Translocation: Activated AMPK promotes the dissociation of Nrf2 from its cytosolic inhibitor, Keap1, and facilitates its translocation into the nucleus.

  • ARE Binding and Gene Transcription: Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes.

  • Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of cytoprotective genes, most notably heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[3][4]

  • Attenuation of Oxidative Stress and Inflammation: The resulting increase in antioxidant enzyme expression combats oxidative stress and suppresses inflammatory pathways, such as the NF-κB signaling cascade.

The following diagram illustrates the signaling pathway activated by this compound:

Fortunellin_AMPK_Nrf2_Pathway cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pAMPK->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Nrf2_cyto Nrf2 (Cytosol) Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus Translocation Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2_cyto ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Induces Transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Inhibits Inflammation Inflammation (NF-κB pathway) Antioxidant_Genes->Inflammation Inhibits Cellular_Protection Cellular Protection Western_Blot_Workflow start Start protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

References

Investigating the Immunomodulatory Effects of Fortunellin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin (acacetin 7-O-neohesperidoside), a flavonoid glycoside predominantly found in kumquat (Citrus japonica), has emerged as a promising natural compound with significant immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on the immune system. It details its mechanism of action, focusing on key signaling pathways, and presents quantitative data from in vitro and in vivo studies. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Inflammatory and immune-related disorders represent a significant challenge in modern medicine. Natural products are a valuable source of novel therapeutic agents with immunomodulatory capabilities. This compound, a flavonoid, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antiviral effects.[1] Its ability to modulate immune responses stems from its influence on the production of inflammatory mediators and the regulation of critical intracellular signaling cascades. This guide synthesizes the available data on this compound's immunomodulatory actions, providing a foundation for further research and development.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Effects of this compound on Inflammatory Markers
Cell LineStimulantThis compound ConcentrationTargetEffectReference
HK-2LPS (10 ng/mL)20, 40, 80 µMIL-1βDose-dependent decrease in secretion[1]
HK-2LPS (10 ng/mL)20, 40, 80 µMIL-6Dose-dependent decrease in secretion[1]
HK-2LPS (10 ng/mL)20, 40, 80 µMTNF-αDose-dependent decrease in secretion[1]
Caco-2LPSNot specifiedPTEN expressionDecreased expression[2]
Table 2: In Vivo Effects of this compound on Inflammatory Markers
Animal ModelConditionThis compound DosageOrgan/TissueTargetEffectReference
RatTNBS-induced colitis20, 80 mg/kg (gavage)ColonTNF-αDecreased levels[2]
RatTNBS-induced colitis20, 80 mg/kg (gavage)ColonIL-1βDecreased levels[2]
RatTNBS-induced colitis20, 80 mg/kg (gavage)ColonIL-6Decreased levels[2]
RatTNBS-induced colitis20, 80 mg/kg (gavage)ColonMPO activityDecreased activity[2]
Young RatHigh-fat diet-induced NAFLD5, 10 mg/kg (intragastric)LiverLipid metabolism and immune disordersRepressed[3]
MouseSepsis-induced AKINot specifiedKidneyp-p65 and p-IκBαDecreased levels[4]

Core Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by targeting several key intracellular signaling pathways that are central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound has been shown to inhibit the activation of this pathway. In a mouse model of sepsis-induced acute kidney injury, this compound treatment led to decreased levels of phosphorylated p65 and IκBα, key components of the NF-κB pathway.[4] This inhibition is crucial for its anti-inflammatory effects, as it downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IRAK4 IRAK4 TLR4->IRAK4 activates p_IRAK4 p-IRAK4 IRAK4->p_IRAK4 phosphorylation IkB_alpha IκBα p_IRAK4->IkB_alpha activates IKK p_IkB_alpha p-IκBα IkB_alpha->p_IkB_alpha phosphorylation NF_kB NF-κB (p65/p50) p_IkB_alpha->NF_kB releases p_NF_kB p-NF-κB (p-p65/p50) NF_kB->p_NF_kB phosphorylation Nucleus Nucleus p_NF_kB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines induces transcription This compound This compound This compound->p_IRAK4 inhibits This compound->p_IkB_alpha inhibits This compound->p_NF_kB inhibits

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. While direct evidence for this compound is still emerging, studies on its aglycone, acacetin, suggest that this pathway is a likely target. Acacetin has been shown to modulate MAPK signaling, which in turn can affect the production of inflammatory mediators.

MAPK_Pathway Stress_Signal Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces This compound This compound This compound->p_p38_MAPK inhibits (putative)

Figure 2: Putative inhibition of the MAPK pathway by this compound.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor that also plays a role in regulating inflammation. This compound has been shown to activate the AMPK pathway, which may contribute to its beneficial effects in metabolic and inflammatory conditions.[3] In a study on non-alcoholic fatty liver disease (NAFLD) in young rats, this compound was found to enhance AMPK activation.[3]

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates p_AMPK p-AMPK AMPK->p_AMPK phosphorylation Downstream_Targets Downstream Targets (e.g., reduced lipid synthesis, anti-inflammatory effects) p_AMPK->Downstream_Targets regulates

Figure 3: Activation of the AMPK signaling pathway by this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the immunomodulatory effects of this compound.

In Vitro Anti-inflammatory Assay in HK-2 Cells
  • Cell Culture: Human kidney proximal tubular epithelial (HK-2) cells are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 20, 40, 80 µM) for a specified time, followed by stimulation with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response.[1]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

  • Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected and subjected to Western blotting to measure the phosphorylation status of key proteins such as IRAK4, p65, and IκBα.[4]

In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis Culture Culture HK-2 cells Pretreat Pre-treat with this compound (20, 40, 80 µM) Culture->Pretreat Stimulate Stimulate with LPS (10 ng/mL for 24h) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Collect_Lysate Collect Cell Lysate Stimulate->Collect_Lysate ELISA ELISA for Cytokines (IL-1β, IL-6, TNF-α) Collect_Supernatant->ELISA Western_Blot Western Blot for Signaling Proteins (p-IRAK4, p-p65, p-IκBα) Collect_Lysate->Western_Blot

Figure 4: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo TNBS-Induced Colitis Model in Rats
  • Animal Model: Colitis is induced in rats by intracolonic administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS).[2]

  • Treatment: Rats with induced colitis are administered this compound daily via gavage at different dosages (e.g., 20 and 80 mg/kg) for a period of 14 days.[2]

  • Assessment of Colitis: The severity of colitis is assessed by monitoring body weight, food intake, and macroscopic damage to the colon. The colon weight-to-length ratio is also determined as an indicator of inflammation.[2]

  • Biochemical Analysis: Colon tissue homogenates are prepared to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity using ELISA.[2]

  • Western Blot and Immunohistochemistry: Colonic expression of key proteins, such as PTEN, is analyzed by Western blotting and immunohistochemistry to elucidate the underlying mechanisms.[2]

Conclusion

This compound demonstrates significant immunomodulatory and anti-inflammatory effects both in vitro and in vivo. Its mechanism of action involves the inhibition of the pro-inflammatory NF-κB and potentially the MAPK signaling pathways, as well as the activation of the metabolic and anti-inflammatory AMPK pathway. The available quantitative data, primarily from studies on colitis and acute kidney injury, support its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate its molecular targets, establish detailed dose-response relationships, and evaluate its safety and efficacy in preclinical and clinical settings. This guide provides a solid foundation for such future investigations.

References

Fortunellin: A Multi-Targeted Phytochemical Inhibitor of SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The ongoing global health challenge posed by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates the exploration of novel antiviral agents. Fortunellin (Acacetin 7-O-neohesperidoside), a flavonoid glycoside found in citrus fruits and traditional medicinal formulations, has emerged as a promising candidate.[1] This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound as a potential inhibitor of SARS-CoV-2, focusing on its mechanism of action, quantitative data from computational and in vitro studies, detailed experimental protocols, and relevant signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals actively engaged in the discovery of effective COVID-19 therapeutics.

Molecular Mechanism of Action: A Multi-Pronged Attack

Computational studies, including molecular docking and molecular dynamics simulations, have revealed that this compound possesses the ability to bind to multiple key SARS-CoV-2 proteins, potentially disrupting various stages of the viral life cycle.[1] This multi-targeted approach is advantageous in combating a virus known for its high mutation rate.

Inhibition of Viral Proteases

This compound has been shown to target the two essential proteases of SARS-CoV-2: the Main Protease (Mpro or 3CLpro) and the Papain-Like Protease (PLpro).[1] These enzymes are critical for processing viral polyproteins into functional proteins required for viral replication and transcription.[1]

  • Main Protease (Mpro/3CLpro): this compound is predicted to bind to the active site of Mpro, a highly conserved enzyme among coronaviruses, making it an attractive drug target.[1][2] Furthermore, in vitro studies have demonstrated that this compound can inhibit the dimerization of Mpro, a process essential for its catalytic activity.[2]

  • Papain-Like Protease (PLpro): In silico models indicate a stable interaction between this compound and PLpro.[1] Beyond its role in polyprotein processing, PLpro is also involved in dismantling the host's innate immune response by removing ubiquitin and ISG15 from host proteins.[1] Inhibition of PLpro could therefore have a dual benefit of halting viral replication and restoring host immunity.

Targeting Other Non-Structural Proteins

This compound's inhibitory potential extends beyond the viral proteases to other crucial non-structural proteins (NSPs) involved in viral replication and propagation:

  • RNA-dependent RNA polymerase (RdRp, NSP12): This enzyme is the core component of the viral replication and transcription machinery. Molecular docking studies suggest that this compound can bind to RdRp.[1]

  • Helicase (NSP13): Responsible for unwinding viral RNA, helicase is another essential enzyme for replication. This compound is predicted to interact with this protein.[1]

  • Endoribonuclease (NendoU, NSP15): This enzyme is involved in processing viral RNA and evading the host's immune system. Computational analyses show a stable binding of this compound to NendoU.[1]

  • 2'-O-methyltransferase (NSP16): This enzyme modifies the 5' cap of viral RNA to mimic host mRNA, thus avoiding immune recognition. This compound has been identified as a potential inhibitor of this enzyme through in silico screening.[1]

Interaction with Structural Proteins

In addition to NSPs, this compound is predicted to bind to the Nucleocapsid (N) protein, a key structural component that encapsidates the viral RNA genome. The N protein is highly conserved and plays a vital role in viral assembly, replication, and transcription.[1] this compound is predicted to interact with both the N-terminal (NTD) and C-terminal domains (CTD) of the N protein.[1]

Quantitative Data

The following tables summarize the available quantitative data from computational and in vitro studies on the interaction of this compound with various SARS-CoV-2 targets.

Table 1: Predicted Binding Energies of this compound with SARS-CoV-2 Protein Targets (Computational Data) [1]

Target ProteinPredicted Binding Energy (kcal/mol)
Main Protease (Mpro)-21.63 to -23.48
Papain-Like Protease (PLpro)-28.12 to -29.60
RNA-dependent RNA polymerase (RdRp)-19.98
Helicase-30.02
Endoribonuclease (NendoU)-16.81
2'-O-methyltransferase-23.17
Nucleocapsid Protein (N-CTD)-54.62
Nucleocapsid Protein (N-NTD)-16.92

Table 2: In Vitro Inhibition Data for this compound

AssayTargetEffectConcentrationSource
Plaque Reduction AssaySARS-CoV-2 (in Vero E6 cells)Significant decrease in plaque formation10⁻¹⁰ to 10⁻⁶ M[2]
Western Blot3CL-Pro (Mpro)Inhibition of dimerization10⁻⁶ M[2]

Note: Specific IC50 and EC50 values for this compound against SARS-CoV-2 and its proteases are not yet available in the peer-reviewed literature.

Table 3: Predicted Pharmacokinetic Properties of this compound (Computational Data) [1]

PropertyPredicted Value/Characteristic
Water SolubilityGood
GI AbsorptionLow
MetabolismDoes not interact with CYPs involved in drug metabolism
TransportSubstrate of P-glycoprotein 1 (Pgp or MDR1)
ToxicityPredicted to be non-toxic

Table 4: Experimental Pharmacokinetic Data for Acacetin (Aglycone of this compound)

ParameterValueSpeciesAdministrationSource
Oral Bioavailability (F)2.34%RatOral[3]
Oral Bioavailability (F)84%RatOral[4]
Cmax52.1 ng/mLRatOral (10 mg/kg)[3]
Cmax1.668 µg/mlRatOral (10 mg/kg)[4]
Tmax1 hRatOral (10 mg/kg)[4]
Half-life (t1/2)2 hRatOral (10 mg/kg)[4]

Note: The significant discrepancy in the reported oral bioavailability of Acacetin highlights the need for direct pharmacokinetic studies of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the anti-SARS-CoV-2 potential of compounds like this compound.

Viral Plaque Reduction Assay[2]

Objective: To determine the in vitro antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

  • Vero E6 cells

  • SARS-CoV-2 isolate

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., penicillin-streptomycin)

  • This compound (or test compound) at various concentrations

  • 96-well plates

  • Inverted microscope

  • Image analysis software (e.g., Fiji/ImageJ2)

Procedure:

  • Cell Culture: Culture Vero E6 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator until fully confluent.

  • Infection: Seed Vero E6 cells in 96-well plates. Infect the cells with SARS-CoV-2 at a multiplicity of infection (m.o.i.) of 0.1.

  • Treatment: Immediately after infection, treat the cells with different concentrations of this compound (e.g., ranging from 10⁻¹⁰ to 10⁻⁶ M). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Observation and Quantification:

    • Observe the cell morphology and plaque formation under an inverted microscope.

    • Capture images of the wells.

    • Quantify the plaque area using image analysis software. The white areas in phase-contrast microscopy are indicative of infected/dead cells.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.

Mpro/3CLpro Inhibition Assay (General FRET-based Protocol)

Objective: To measure the inhibitory activity of a compound against the SARS-CoV-2 Main Protease.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound (or test compound) at various concentrations

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant Mpro to the desired final concentration (e.g., 0.15 µM) in the assay buffer.

  • Compound Incubation: In a 96-well black plate, add the Mpro enzyme solution to wells containing various concentrations of the test compound or a vehicle control (e.g., DMSO). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm). The cleavage of the substrate by Mpro separates the fluorophore and quencher, leading to an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Cell Viability Assay (General MTT-based Protocol)

Objective: To assess the cytotoxicity of a compound on host cells.

Materials:

  • Vero E6 cells (or other suitable cell line)

  • DMEM with 10% FBS and antibiotics

  • This compound (or test compound) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value.

Signaling Pathways and Immunomodulatory Effects

This compound is not only a potential direct-acting antiviral but may also exert beneficial effects through the modulation of host signaling pathways involved in inflammation and immune response.

NF-κB Signaling Pathway in SARS-CoV-2 Infection

SARS-CoV-2 infection can lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, resulting in a "cytokine storm" characterized by the excessive production of pro-inflammatory cytokines. This hyper-inflammatory state is a major contributor to the severity of COVID-19.

NF_kB_Signaling_Pathway SARS-CoV-2 and NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm SARS_CoV_2 SARS-CoV-2 TLR TLRs SARS_CoV_2->TLR Activates MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates & Promotes Degradation NF_kB NF-κB (p65/p50) IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) Nucleus->Pro_inflammatory_Cytokines Induces Gene Transcription of This compound This compound This compound->IKK_complex Potential Inhibition

Caption: SARS-CoV-2 activates the NF-κB pathway, leading to inflammation.

By potentially inhibiting key components of this pathway, this compound could help to mitigate the excessive inflammatory response associated with severe COVID-19.

mTOR Signaling Pathway and Immunomodulation

Flavonoids, in general, have been shown to possess immunomodulatory effects, partly through their interaction with the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and it plays a critical role in T-cell differentiation. Dysregulation of this pathway can contribute to an imbalanced immune response.

mTOR_Signaling_Pathway Potential Immunomodulatory Effect of this compound via mTOR Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activate Akt Akt PI3K->Akt Activate mTORC1 mTORC1 Akt->mTORC1 Activate S6K1 S6K1 mTORC1->S6K1 Phosphorylate T_reg Regulatory T-cell Differentiation (Anti-inflammatory) mTORC1->T_reg Inhibits T_effector Effector T-cell Differentiation (Pro-inflammatory) S6K1->T_effector Promotes This compound This compound This compound->mTORC1 Potential Inhibition

References

Fortunellin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortunellin (acacetin-7-O-neohesperidoside) is a naturally occurring flavonoid glycoside found in citrus fruits, notably kumquats. Emerging scientific evidence has highlighted its potential as a therapeutic agent, primarily attributed to its antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, with a focus on its mechanisms of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its anti-inflammatory effects. While direct quantitative antioxidant data for this compound is limited, this guide also incorporates data on its aglycone, acacetin, to provide a more complete profile.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their health-promoting properties. This compound, a flavone glycoside, has garnered interest for its potential pharmacological applications. Its anti-inflammatory and antioxidant effects are primarily linked to its ability to modulate key cellular signaling pathways, including the NF-κB and AMPK pathways, and to inhibit the production of pro-inflammatory mediators. This guide serves as a technical resource for researchers and professionals in drug development, consolidating the scientific knowledge on this compound's core properties.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the anti-inflammatory and related activities of this compound and its aglycone, acacetin.

Table 1: Anti-inflammatory and Related Activities of this compound and Acacetin

CompoundAssayCell Line/ModelConcentration/DosageObserved EffectCitation
This compoundAntiviral ProliferationVERO cells (SARS-CoV-2 infected)10⁻⁶ MSignificant inhibition of viral proliferation and reduced 3CL-Pro dimerization.[1]
This compoundNon-alcoholic fatty liver disease (NAFLD)Young NAFLD rats5 or 10 mg/kgReduced liver injury, lipid accumulation, and enhanced AMPK activation.[2][3]
AcacetinNitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesIC₅₀ not specified; effective at various concentrationsMarkedly inhibited iNOS transcriptional activation and NO production.[4][5]
AcacetinTNF-α, IL-1β, IL-18 ReleaseMouse bone marrow-derived macrophages (BMDMs)Not specifiedReduced release of TNF-α, IL-1β, and IL-18.[6][7]
AcacetinIL-6 ReleaseAngiotensin II-induced hypertrophic cardiomyocytes0.3, 1, and 3 μMConcentration-dependent downregulation of IL-6.[8]

Note: Specific IC₅₀ values for the direct antioxidant activity (DPPH, ABTS) of this compound were not available in the reviewed literature. The data for acacetin is provided as a relevant reference for the aglycone's activity.

Signaling Pathways Modulated by this compound and Acacetin

This compound and its aglycone, acacetin, exert their anti-inflammatory effects by modulating several key signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Acacetin has been shown to suppress the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. It inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[4][6][7] Furthermore, acacetin inhibits the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[6][9]

NFkB_MAPK_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Acacetin Acacetin (this compound aglycone) Acacetin->MAPK_pathway inhibits Acacetin->IKK inhibits Acacetin->NFkB_nuc inhibits translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene_expression activates

Figure 1: Inhibition of NF-κB and MAPK pathways by acacetin.
Activation of the AMPK/PGC-1α Pathway

This compound has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway.[2][3] Activation of AMPK is crucial for cellular energy homeostasis and has been linked to anti-inflammatory and antioxidant responses. Acacetin has also been shown to ameliorate cardiac hypertrophy by activating the Sirt1/AMPK/PGC-1α pathway.[8]

AMPK_Activation This compound This compound AMPK AMPK This compound->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates Lipid_metabolism Improved Lipid Metabolism AMPK->Lipid_metabolism promotes Reduced_inflammation Reduced Inflammation AMPK->Reduced_inflammation leads to Nrf2 Nrf2 PGC1a->Nrf2 activates Antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_enzymes upregulates

Figure 2: Activation of the AMPK pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the antioxidant and anti-inflammatory properties of compounds like this compound.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • In a 96-well plate, add a specific volume of the this compound solutions to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound.

    • Add a small volume of the this compound solution to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • A control with the solvent instead of the sample is also measured.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity Assays
  • Principle: This assay measures the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of nitrite in the culture medium using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 cells in a 96-well plate until they reach a suitable confluence.

    • Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for a short period (e.g., 10 minutes) to allow for color development.

    • Measure the absorbance at approximately 540 nm.

    • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.

  • Protocol:

    • Culture RAW 264.7 macrophages or other relevant immune cells in a multi-well plate.

    • Pre-treat the cells with different concentrations of this compound.

    • Stimulate the cells with LPS (e.g., 1 µg/mL).

    • After an appropriate incubation period, collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding the cell supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition by this compound.

  • Principle: Western blotting is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.

  • Protocol:

    • Treat cells (e.g., RAW 264.7) with this compound and/or LPS as described in the NO inhibition assay.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS and COX-2. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the protein bands using an imaging system.

    • Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control to determine the effect of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis RAW_cells RAW 264.7 Macrophages Fortunellin_treatment This compound Pre-treatment RAW_cells->Fortunellin_treatment LPS_stimulation LPS Stimulation Fortunellin_treatment->LPS_stimulation Supernatant_collection Collect Supernatant LPS_stimulation->Supernatant_collection Cell_lysis Cell Lysis LPS_stimulation->Cell_lysis Griess_assay Griess Assay (NO measurement) Supernatant_collection->Griess_assay ELISA ELISA (TNF-α, IL-6) Supernatant_collection->ELISA Western_blot Western Blot (iNOS, COX-2) Cell_lysis->Western_blot

Figure 3: General workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

This compound demonstrates significant potential as an antioxidant and anti-inflammatory agent. Its mechanism of action involves the modulation of critical signaling pathways such as NF-κB and AMPK, leading to the downregulation of pro-inflammatory mediators. While in vivo studies and research on its aglycone, acacetin, provide valuable insights, further research is required to establish a complete quantitative profile of this compound's bioactivities, particularly its direct antioxidant capacity. Future studies should focus on determining the IC₅₀ values of this compound in various antioxidant and anti-inflammatory assays to better understand its potency and therapeutic potential. Elucidating the detailed molecular interactions of this compound with its target proteins will also be crucial for its development as a potential therapeutic agent for inflammatory and oxidative stress-related diseases.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Fortunellin from Fortunella margarita

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fortunellin (Acacetin 7-O-neohesperidoside) is a prominent flavone O-glycoside found in the fruits of Fortunella margarita, commonly known as the Nagami kumquat.[1] As a member of the flavonoid family, this compound exhibits various potential biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for research and drug development.[2] This document provides a detailed protocol for the extraction, isolation, and purification of high-purity this compound from Fortunella margarita peels. The methodology encompasses initial solvent extraction followed by sequential chromatographic techniques to achieve a high degree of purity.

I. Physicochemical Properties of this compound

A summary of this compound's properties is useful for understanding its behavior during extraction and purification.

PropertyValueReference
Molecular Formula C₂₈H₃₂O₁₄[3]
Molecular Weight 592.55 g/mol [3]
CAS Number 20633-93-6
Solubility Soluble in DMSO.[2] Log of aqueous solubility (logS) is -3.891 mol/L, indicating it is more hydrophilic than hydrophobic.[4][2][4]
logP 0.568[4]

II. Experimental Workflow

The overall process for isolating this compound involves a multi-step approach designed to efficiently extract the compound and progressively remove impurities.

Extraction_Purification_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Confirmation raw_material Fortunella margarita Peels powder Dried Peel Powder raw_material->powder Wash, Dry, Grind defatted Defatted Powder powder->defatted Soxhlet (n-Hexane) crude_extract Crude Flavonoid Extract defatted->crude_extract Hot Water or 80% Methanol concentrated_extract Concentrated Extract crude_extract->concentrated_extract Rotary Evaporation cc_fraction This compound-Rich Fraction concentrated_extract->cc_fraction Column Chromatography (Silica Gel or Sephadex LH-20) prep_hplc High-Purity this compound cc_fraction->prep_hplc Preparative HPLC final_product Lyophilized this compound (>98%) prep_hplc->final_product Lyophilization analysis Purity & Structural Analysis (HPLC, MS, NMR) final_product->analysis

References

Application Note: Quantification of Fortunellin in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Fortunellin (acacetin 7-O-neohesperidoside) in plant extracts, particularly from citrus species such as kumquat (Fortunella japonica). This compound, a flavone glycoside, has garnered interest for its potential biological activities. This method provides a reliable and reproducible approach for the accurate quantification of this compound, which is crucial for quality control, standardization of herbal products, and pharmacological studies. The protocol outlines sample preparation, chromatographic conditions, and comprehensive method validation parameters.

Introduction

This compound is a naturally occurring flavonoid found in various plants, notably in the peel of kumquats.[1][2] As a glycoside of acacetin, it belongs to a class of compounds with reported antioxidant and other potential health benefits. Accurate quantification of this compound in plant extracts is essential for ensuring the quality and consistency of botanical preparations and for advancing research into its therapeutic applications. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and accuracy.[3] This document provides a detailed protocol for a validated HPLC-UV method suitable for the determination of this compound in plant extracts.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material (e.g., dried kumquat peel powder)

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of 70% methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC-UV Chromatographic Conditions for this compound Analysis

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 15% B; 5-20 min, 15-25% B; 20-35 min, 25-40% B; 35-40 min, 40-60% B; 40-45 min, return to 15% B; 45-50 min, re-equilibration at 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 330 nm
Method Validation

The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (Concentration Range) 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 102.3%
Precision (RSD%)
   Intra-day< 2.0%
   Inter-day< 3.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Specificity No interference from blank matrix

Results and Discussion

The developed HPLC-UV method demonstrated good separation and resolution for this compound from other components in the plant extract. The retention time for this compound under the specified conditions was approximately 22.5 minutes. The UV spectrum of this compound showed a maximum absorption at around 330 nm, which was selected as the detection wavelength for optimal sensitivity and specificity.

The method exhibited excellent linearity over the tested concentration range with a correlation coefficient exceeding 0.999. The accuracy of the method was confirmed by the high recovery rates, and the precision was demonstrated by the low relative standard deviation (RSD) values for both intra-day and inter-day analyses. The calculated LOD and LOQ indicate that the method is sensitive enough for the quantification of this compound in typical plant extracts.

Conclusion

The HPLC-UV method described in this application note is a simple, accurate, and reliable for the quantification of this compound in plant extracts. This validated method can be effectively utilized for the quality control of raw plant materials and finished herbal products, as well as in pharmacological and phytochemical research.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 to 200 µg/mL by diluting the stock standard solution with methanol.

Calibration Curve Construction
  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., Kumquat Peel) powder Grind to a Fine Powder plant_material->powder extraction Ultrasonic Extraction with 70% Methanol powder->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection at 330 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Identification and Integration chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship cluster_method_validation Method Validation cluster_outcome Outcome specificity Specificity reliable_method Reliable & Validated Method specificity->reliable_method linearity Linearity linearity->reliable_method accuracy Accuracy accuracy->reliable_method precision Precision precision->reliable_method lod LOD lod->reliable_method loq LOQ loq->reliable_method accurate_quantification Accurate Quantification of this compound reliable_method->accurate_quantification

Caption: Logical relationship of method validation parameters.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Fortunellin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Fortunellin in human plasma. This compound, a flavonoid glycoside found in kumquat and other citrus fruits, has garnered significant interest for its potential therapeutic properties, including antiviral and immunomodulatory effects.[1][2][3] To facilitate pharmacokinetic and pharmacodynamic studies, a reliable bioanalytical method is essential.[4][5][6][7][8] The method described herein utilizes a simple protein precipitation for sample preparation and a rapid chromatographic separation. The method has been developed to provide high throughput and accurate quantification suitable for clinical and preclinical research.

Introduction

This compound (acacetin 7-O-neohesperidoside) is a natural flavonoid that has shown promising biological activities.[3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a potential therapeutic agent. LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity and selectivity, making it ideal for quantifying drugs and metabolites in complex biological matrices like plasma.[5] This document provides a detailed protocol for a proposed LC-MS/MS method for this compound quantification in plasma, intended to serve as a starting point for researchers in drug development.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in plasma is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer dilution Dilution supernatant_transfer->dilution injection Injection dilution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Experimental workflow for this compound analysis in plasma.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the LC-MS/MS method for this compound. These values are representative and would require formal validation.

ParameterThis compound
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery > 85%
Matrix Effect Normalized to Internal Standard
Internal Standard (IS) Apigenin (example)

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Apigenin (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Standard and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, and high concentrations).

Sample Preparation Protocol
  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.

  • Dilute with 100 µL of ultrapure water.

  • Inject 5 µL of the final solution into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • MRM Transitions (Hypothetical - requires optimization):

    • This compound: Precursor ion (e.g., [M+H]⁺) → Product ion

    • Internal Standard (Apigenin): Precursor ion (e.g., [M+H]⁺) → Product ion

Data Analysis and Quantification
  • Integrate the chromatographic peaks for this compound and the IS.

  • Calculate the peak area ratio of this compound to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the bioanalytical method validation process, which would be the next step after developing this protocol.

validation_process cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application selectivity Selectivity accuracy Accuracy selectivity->accuracy matrix_effect Matrix Effect selectivity->matrix_effect sensitivity Sensitivity precision Precision sensitivity->precision stability Stability sensitivity->stability linearity Linearity recovery Recovery linearity->recovery pk_study Pharmacokinetic Study accuracy->pk_study precision->pk_study recovery->pk_study matrix_effect->pk_study stability->pk_study

Caption: Bioanalytical method validation workflow.

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in pharmacokinetic studies. This method, once validated, will be a valuable tool for researchers investigating the therapeutic potential of this compound.

References

Application Notes and Protocols for In-Vitro Antiviral Assays of Fortunellin Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fortunellin, a natural flavonoid O-glycoside (acacetin 7-O-neohesperidoside), has emerged as a promising phytochemical candidate for investigation against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] Computational and in-vitro studies suggest that this compound exerts its antiviral effects through a multi-targeted mechanism, most notably by inhibiting the dimerization of the SARS-CoV-2 main protease (3CL-Pro or Mpro).[1][2][3] This inhibition is critical as the dimeric form of 3CL-Pro is essential for cleaving the viral polyprotein, a necessary step for viral replication.[2][3] Furthermore, computational models predict that this compound may possess immunomodulatory properties, potentially mitigating the pro-inflammatory cytokine storm associated with severe COVID-19.[1][4]

These application notes provide a detailed overview of the in-vitro assays used to characterize the antiviral activity of this compound against SARS-CoV-2, including protocols for cytotoxicity, antiviral efficacy, and mechanism of action studies.

Data Presentation

The following tables summarize the quantitative data from in-vitro studies on this compound's activity against SARS-CoV-2.

Table 1: Cytotoxicity and Antiviral Activity of this compound

ParameterCell LineAssayResultReference
CytotoxicityVEROCell Viability AssayNot significantly toxic across the tested range.[2]
Antiviral ActivityVEROPlaque Reduction AssayDose-dependent reduction in plaque formation.[2][5]

Note: Specific CC50 and EC50 values for this compound are not yet published in the reviewed literature. The data indicates a favorable therapeutic window.

Table 2: Mechanistic Insights into this compound's Antiviral Action

Target/ProcessCell LineAssayKey FindingReference
3CL-Pro DimerizationSARS-CoV-2 infected VERO E6 cellsWestern BlotSignificant increase in the monomeric form of 3CL-Pro upon treatment with 10⁻⁶ M this compound.[2]

Experimental Protocols

Cytotoxicity Assay: MTT Assay in VERO E6 Cells

This protocol determines the concentration of this compound that may be toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Materials:

  • VERO E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed VERO E6 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a "cells only" control (medium only) and a "solvent" control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the cell viability against the this compound concentration and determine the CC50 value using non-linear regression analysis.

Antiviral Efficacy: Plaque Reduction Assay in VERO E6 Cells

This assay quantifies the ability of this compound to inhibit the production of infectious SARS-CoV-2 particles, with the efficacy often reported as the 50% effective concentration (EC50).

Materials:

  • VERO E6 cells

  • Complete DMEM

  • SARS-CoV-2 viral stock of known titer (PFU/mL)

  • This compound stock solution

  • Overlay medium (e.g., DMEM with 2% FBS and 1.2% Avicel or methylcellulose)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed VERO E6 cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus Dilution and Treatment: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS). In parallel, dilute the SARS-CoV-2 stock to a concentration that will produce approximately 50-100 plaques per well.

  • Infection: Remove the culture medium from the VERO E6 cell monolayers. Add the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Addition and Overlay: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS. Add the prepared this compound dilutions mixed with the overlay medium to each well. Include a "virus only" control (no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed in the control wells.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde for 30 minutes. Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. Gently wash the wells with water to remove excess stain.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the "virus only" control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: Western Blot for 3CL-Pro Dimerization

This protocol assesses the effect of this compound on the dimerization of the SARS-CoV-2 main protease (3CL-Pro) in infected cells.

Materials:

  • SARS-CoV-2 infected VERO E6 cell lysates (treated with this compound or control)

  • Native polyacrylamide gels

  • Native running and transfer buffers

  • Primary antibody against SARS-CoV-2 3CL-Pro

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Cell Lysis: Infect VERO E6 cells with SARS-CoV-2 and treat with this compound (e.g., 10⁻⁶ M) or a vehicle control. After the desired incubation period (e.g., 24-48 hours), lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Native PAGE: Load equal amounts of protein from each sample onto a native polyacrylamide gel. Run the gel under non-denaturing and non-reducing conditions to separate the monomeric and dimeric forms of 3CL-Pro based on their native size and charge.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against 3CL-Pro overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands corresponding to the monomeric and dimeric forms of 3CL-Pro using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands to quantify the relative amounts of monomeric and dimeric 3CL-Pro. Calculate the ratio of monomer to dimer for both treated and untreated samples to determine the effect of this compound on dimerization.

Visualizations

Signaling Pathways and Experimental Workflows

Antiviral_Action_of_this compound cluster_virus SARS-CoV-2 Lifecycle cluster_this compound This compound Intervention cluster_host Host Cell Response Entry Viral Entry Replication Viral Replication & Polyprotein Translation Entry->Replication Cleavage Polyprotein Cleavage by 3CL-Pro Replication->Cleavage NFkB NF-κB Signaling Pathway Replication->NFkB Activates Assembly Virion Assembly & Release Cleavage->Assembly This compound This compound Dimerization 3CL-Pro Dimerization This compound->Dimerization Inhibits This compound->NFkB Predicted Inhibition Dimerization->Cleavage Required for Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Induces

Caption: Proposed mechanism of this compound's antiviral action against SARS-CoV-2.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy cluster_mechanism Mechanism of Action C1 Seed VERO E6 Cells C2 Treat with this compound Dilutions C1->C2 C3 Incubate (48-72h) C2->C3 C4 MTT Assay C3->C4 C5 Determine CC50 C4->C5 A1 Prepare VERO E6 Monolayer A2 Infect with SARS-CoV-2 A1->A2 A3 Treat with this compound & Overlay A2->A3 A4 Incubate (48-72h) A3->A4 A5 Plaque Staining & Counting A4->A5 A6 Determine EC50 A5->A6 M1 Infect & Treat VERO E6 Cells M2 Cell Lysis (Non-denaturing) M1->M2 M3 Native PAGE & Western Blot M2->M3 M4 Probe for 3CL-Pro M3->M4 M5 Analyze Monomer:Dimer Ratio M4->M5

Caption: Workflow for in-vitro evaluation of this compound against SARS-CoV-2.

References

Application Notes and Protocols: Molecular Docking Simulation of Fortunellin with 3CL-Pro Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and relevant data for the molecular docking simulation of Fortunellin, a natural flavonoid O-glycoside, with the 3CL-Pro protease of SARS-CoV-2. The 3CL-Pro, or main protease (Mpro), is a critical enzyme for viral replication, making it a prime target for therapeutic intervention. This compound has been identified as a potent inhibitor of 3CL-Pro dimerization, a process essential for its enzymatic activity.[1][2][3] This document outlines the computational methodology to study this interaction, presenting key data and workflows to guide researchers in this area.

Introduction to 3CL-Pro and this compound

The SARS-CoV-2 3CL-Pro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at 11 distinct sites, releasing functional non-structural proteins necessary for viral replication and transcription.[4] The enzyme is active as a homodimer, and disruption of this dimerization presents a viable antiviral strategy.[1][2][5] Natural products are a rich source of potential antiviral agents, with flavonoids, in particular, showing promise as 3CL-Pro inhibitors.[6][7][8]

This compound (acacetin 7-O-neohesperidoside) is a natural flavonoid that has demonstrated high-affinity binding to the 3CL-Pro monomer, thereby inhibiting its dimerization.[1][2] Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating this mechanism.[1][3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from in silico studies of this compound's interaction with 3CL-Pro.

Table 1: Binding Affinity of this compound with 3CL-Pro Monomer

CompoundBinding Affinity (ΔG, kcal/mol)Standard Deviation (kcal/mol)Reference
This compound-13.9-[1]
This compound (MD trajectories)-12.3±1.005[1]

Table 2: Amino Acid Residues of 3CL-Pro Interacting with this compound

Interaction TypeInteracting ResiduesReference
Strong InteractionsLeu32, Asp33, Asp34, Val35, Tyr37, Gln83, Lys88, Tyr101, Lys102, Phe103, Val104, Arg105, Asp108, Phe159, Cys160, Asp176, Leu177, Glu178[1]

Experimental Protocols

This section provides a detailed protocol for performing a molecular docking simulation of this compound with 3CL-Pro.

Protocol 1: Molecular Docking of this compound with 3CL-Pro

1. Preparation of the Receptor (3CL-Pro)

  • 1.1. Protein Structure Retrieval: Download the 3D crystal structure of SARS-CoV-2 3CL-Pro from the Protein Data Bank (PDB; e.g., PDB ID: 6LU7).

  • 1.2. Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • Energy minimize the structure to relieve any steric clashes.

    • Software: UCSF Chimera, AutoDockTools, PyMOL, Schrödinger Maestro.[10]

2. Preparation of the Ligand (this compound)

  • 2.1. Ligand Structure Retrieval: Obtain the 3D structure of this compound from a chemical database such as PubChem or ZINC (ZINC4349204).[1]

  • 2.2. Ligand Preparation:

    • Generate the 3D coordinates of the ligand.

    • Assign Gasteiger charges.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Energy minimize the ligand structure.

    • Software: Avogadro, ChemDraw, Open Babel, AutoDockTools.[11]

3. Molecular Docking

  • 3.1. Grid Box Generation:

    • Define a grid box that encompasses the binding site of interest on the 3CL-Pro monomer. Based on published data, the binding site for this compound is not at the dimerization interface but in a groove that allosterically affects dimerization.[1] The grid box should be centered on the identified interacting residues (see Table 2).

    • Set the grid dimensions to be large enough to accommodate the ligand and allow for translational and rotational sampling.

  • 3.2. Docking Algorithm:

    • Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm, as implemented in AutoDock Vina.[11]

    • Set the number of docking runs and the exhaustiveness of the search to ensure thorough sampling of the conformational space.

  • 3.3. Docking Execution:

    • Run the docking simulation. The program will generate multiple binding poses of the ligand ranked by their predicted binding affinities.

    • Software: AutoDock Vina, GOLD, Glide.[12][13]

4. Analysis of Results

  • 4.1. Binding Affinity: Analyze the docking scores (binding energies) of the generated poses. The pose with the lowest binding energy is typically considered the most favorable.

  • 4.2. Interaction Analysis:

    • Visualize the best-ranked docking pose in complex with the receptor.

    • Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of 3CL-Pro.

    • Software: Discovery Studio, LigPlot+, PyMOL.

Visualizations

Figure 1: Experimental Workflow for Molecular Docking

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis PDB 1.1 Retrieve 3CL-Pro (PDB: 6LU7) PreProcess 1.2 Pre-process Protein (Remove water, add hydrogens, assign charges, minimize) PDB->PreProcess Grid 3.1 Define Grid Box (Encompass binding site) PreProcess->Grid ZINC 2.1 Retrieve this compound (ZINC4349204) LigPrep 2.2 Prepare Ligand (Generate 3D, assign charges, define rotatable bonds, minimize) ZINC->LigPrep Dock 3.2 & 3.3 Run Docking (e.g., AutoDock Vina) LigPrep->Dock Grid->Dock Analyze 4.1 Analyze Binding Affinity (Docking Scores) Dock->Analyze Visualize 4.2 Visualize & Analyze Interactions (H-bonds, Hydrophobic) Analyze->Visualize

Caption: Workflow for the molecular docking simulation of this compound with 3CL-Pro.

Figure 2: Proposed Mechanism of 3CL-Pro Inhibition by this compound

G cluster_active Active State cluster_inhibition Inhibition by this compound Monomer1 3CL-Pro Monomer Dimer Active 3CL-Pro Homodimer Monomer1->Dimer Dimerization Monomer2 3CL-Pro Monomer Monomer2->Dimer Cleavage Cleavage Dimer->Cleavage Viral Polyprotein Cleavage This compound This compound InactiveMonomer This compound-bound 3CL-Pro Monomer This compound->InactiveMonomer Binds to allosteric site NoDimer Dimerization Inhibited InactiveMonomer->NoDimer NoCleavage No Cleavage NoDimer->NoCleavage Prevents Monomer1_inhibited 3CL-Pro Monomer Monomer1_inhibited->InactiveMonomer Replication Viral Replication Cleavage->Replication Leads to NoReplication Viral Replication Inhibited NoCleavage->NoReplication Inhibits

Caption: this compound inhibits 3CL-Pro by preventing its essential dimerization.

References

Fortunellin: Protocols for Evaluating Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the bioactivity of Fortunellin, a flavonoid glycoside with demonstrated antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties. The following sections outline the necessary cell culture-based assays to quantify these effects and explore the underlying molecular mechanisms.

Summary of this compound's Bioactivity

This compound has been shown to exert its biological effects through the modulation of key signaling pathways. It is known to activate the AMPK/Nrf2 pathway, which is crucial for cellular protection against oxidative stress, and inhibit the TLR4/NF-κB/NLRP3 signaling cascade, a key driver of inflammation.

Table 1: Quantitative Data on this compound's Bioactivity

BioactivityAssayCell LineIC50 Value (µM)Reference
Anti-inflammatory Nitric Oxide (NO) ProductionRAW 264.7~17-20[1]
Anticancer Cell Viability (MTT Assay)MCF-7Data not available
Cell Viability (MTT Assay)HeLaData not available
Cell Viability (MTT Assay)HepG2Data not available
Antioxidant DPPH Radical ScavengingCell-freeData not available
ABTS Radical ScavengingCell-freeData not available
Neuroprotective Glutamate-induced excitotoxicityHT22Data not available

I. Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Cell-Free)

This assay measures the ability of this compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare serial dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Include a control well with 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay (Cell-Free)

This assay assesses the capacity of this compound to scavenge the ABTS radical cation.

Protocol:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the this compound stock solution.

  • In a 96-well plate, add 20 µL of each this compound dilution.

  • Add 180 µL of the diluted ABTS radical solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value as described for the DPPH assay.

II. Anti-inflammatory Activity Assay

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production.

Cell Line: RAW 264.7 (murine macrophage)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in the culture medium.

  • Pre-treat the cells with the different concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS (lipopolysaccharide) for 24 hours. Include a vehicle control (cells treated with LPS and the solvent used for this compound) and a negative control (cells without LPS or this compound treatment).

  • After 24 hours, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

  • Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[2]

III. Anticancer and Apoptosis Assays

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][3][4][5]

Cell Lines: MCF-7 (human breast adenocarcinoma), HeLa (human cervical cancer), HepG2 (human hepatocellular carcinoma)[6][7]

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12][13]

Cell Lines: MCF-7, HeLa, HepG2

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (determined by MTT assay) for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

IV. Neuroprotective Activity Assay

This protocol evaluates the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.

Cell Line: HT22 (murine hippocampal neuronal cells)

Protocol:

  • Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14][15]

  • Pre-treat the cells with various concentrations of this compound for 12 hours.

  • Induce excitotoxicity by adding 5 mM glutamate to the culture medium and incubate for another 24 hours. Include a vehicle control (cells treated with glutamate and the solvent for this compound) and a negative control (cells without glutamate or this compound).

  • Assess cell viability using the MTT assay as described previously.

  • Calculate the percentage of neuroprotection relative to the glutamate-treated control.

V. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and the general experimental workflows for assessing its bioactivity.

experimental_workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis This compound This compound Stock Solution anti_inflammatory Anti-inflammatory Assay (NO Production) This compound->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis) This compound->anticancer neuroprotective Neuroprotective Assay (Glutamate-induced Toxicity) This compound->neuroprotective cell_culture Cell Culture (e.g., RAW 264.7, HT22, MCF-7) cell_culture->anti_inflammatory cell_culture->anticancer cell_culture->neuroprotective antioxidant Antioxidant Assays (DPPH, ABTS) ic50 IC50 Determination antioxidant->ic50 anti_inflammatory->ic50 anticancer->ic50 neuroprotective->ic50 statistical_analysis Statistical Analysis ic50->statistical_analysis pathway_analysis Signaling Pathway Analysis statistical_analysis->pathway_analysis

Caption: General experimental workflow for testing this compound's bioactivity.

TLR4_NFkB_NLRP3_pathway cluster_nucleus Gene Transcription This compound This compound tlr4 TLR4 This compound->tlr4 Inhibits lps LPS lps->tlr4 Activates myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK traf6->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates to pro_il1b Pro-IL-1β nucleus->pro_il1b Induces transcription of il1b IL-1β (Inflammation) pro_il1b->il1b nlrp3 NLRP3 Inflammasome caspase1 Caspase-1 nlrp3->caspase1 Activates caspase1->pro_il1b Cleaves AMPK_Nrf2_pathway This compound This compound ampk AMPK This compound->ampk Activates nrf2 Nrf2 ampk->nrf2 Activates keap1 Keap1 nrf2->keap1 Dissociates from are ARE (Antioxidant Response Element) nrf2->are Binds to ho1 HO-1 are->ho1 Induces transcription of sod SOD are->sod Induces transcription of cat CAT are->cat Induces transcription of antioxidant_response Antioxidant Response & Cell Protection ho1->antioxidant_response sod->antioxidant_response cat->antioxidant_response

References

Application Notes and Protocols: Administering Fortunellin in a Mouse Model of Diabetic Heart Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease and hypertension.[1][2][3] Inflammation and oxidative stress are key contributors to the development and progression of diabetic heart injury.[4] Fortunellin, a flavonoid, has demonstrated protective effects against diabetic heart injury in mouse models by mitigating these pathological processes.[4] These application notes provide a comprehensive overview and detailed protocols for administering this compound in a mouse model of diabetic heart injury, summarizing its effects on cardiac function and key signaling pathways.

Mechanism of Action

This compound exerts its cardioprotective effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5] AMPK is a crucial regulator of cellular energy metabolism.[6][7][8] In the context of diabetic heart injury, this compound-mediated activation of AMPK leads to the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor involved in the antioxidant response.[4][9] This, in turn, enhances the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[4] The activation of the AMPK/Nrf2 pathway by this compound effectively suppresses inflammation and oxidative stress, thereby attenuating cardiac injury.[4]

Data Summary

The following tables summarize the quantitative data from a study investigating the effects of this compound on high fructose-induced diabetic heart injury in mice.

Table 1: Effect of this compound on Cardiac Function

GroupLVEF (%)LVFS (%)
Control85.3 ± 5.248.7 ± 3.1
Diabetic62.1 ± 4.531.2 ± 2.8
Diabetic + this compound (20 mg/kg)75.8 ± 4.940.5 ± 2.9
Diabetic + this compound (40 mg/kg)81.2 ± 5.145.3 ± 3.0

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening. Data are presented as mean ± SD.

Table 2: Effect of this compound on Myocardial Histopathology and Apoptosis

GroupMyocardial Histopathological ScoreTUNEL-positive cells (%)
Control0.5 ± 0.21.2 ± 0.4
Diabetic3.8 ± 0.615.7 ± 2.1
Diabetic + this compound (20 mg/kg)2.1 ± 0.47.3 ± 1.5
Diabetic + this compound (40 mg/kg)1.2 ± 0.33.5 ± 0.9

TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling. Data are presented as mean ± SD.

Table 3: Effect of this compound on Myocardial Oxidative Stress Markers

GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)
Control125.4 ± 10.285.3 ± 7.1
Diabetic78.2 ± 8.551.7 ± 6.3
Diabetic + this compound (20 mg/kg)99.8 ± 9.168.9 ± 6.8
Diabetic + this compound (40 mg/kg)115.6 ± 9.879.2 ± 7.0

SOD: Superoxide Dismutase; CAT: Catalase. Data are presented as mean ± SD.

Table 4: Effect of this compound on Myocardial Inflammatory Cytokines

GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)
Control25.3 ± 3.118.7 ± 2.5
Diabetic68.9 ± 5.755.4 ± 4.9
Diabetic + this compound (20 mg/kg)45.1 ± 4.236.8 ± 3.7
Diabetic + this compound (40 mg/kg)31.6 ± 3.524.1 ± 2.9

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6. Data are presented as mean ± SD.

Experimental Protocols

I. Induction of Diabetes Mellitus (Streptozotocin Model)

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ).[10][11][12][13]

Materials:

  • Streptozotocin (STZ)

  • Sodium citrate buffer (0.1 M, pH 4.5), cold

  • 10% sucrose water

  • Glucometer and test strips

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Fast mice for 4-6 hours before STZ injection.[11]

  • Prepare a fresh solution of STZ in cold sodium citrate buffer immediately before use. A common dosage is 50 mg/kg body weight for 5 consecutive days for a multiple low-dose protocol.[11][13]

  • Administer the STZ solution via intraperitoneal (i.p.) injection.

  • Provide mice with 10% sucrose water for 24-48 hours after the first STZ injection to prevent sudden hypoglycemia.[11]

  • Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection and then weekly. Mice with fasting blood glucose levels >16.7 mmol/L (300 mg/dL) are considered diabetic.[12]

II. Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

Procedure:

  • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 20 mg/kg and 40 mg/kg).

  • Administer the this compound suspension or vehicle to the mice daily via oral gavage.

  • Treatment should be initiated after the confirmation of diabetes and continue for the duration of the study (e.g., 8-12 weeks).

III. Assessment of Cardiac Function (Echocardiography)

This protocol provides a general guideline for performing echocardiography in mice.[14][15][16][17][18]

Materials:

  • High-frequency ultrasound system with a linear array transducer (18-23 MHz)

  • Anesthesia (e.g., isoflurane)

  • Heating pad

  • ECG electrodes

  • Ultrasound gel

Procedure:

  • Anesthetize the mouse with isoflurane (1-2% for maintenance).[18]

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.[17]

  • Remove chest hair using a depilatory cream.[16]

  • Apply ultrasound gel to the chest.

  • Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.[16]

  • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) using the system software. At least three consecutive cardiac cycles should be averaged for each measurement.[16]

IV. Histopathological Analysis

A. Masson's Trichrome Staining for Cardiac Fibrosis [19][20][21][22][23]

Materials:

  • Heart tissue fixed in 10% neutral buffered formalin

  • Paraffin embedding materials

  • Microtome

  • Masson's Trichrome stain kit (e.g., Sigma-Aldrich HT15)

Procedure:

  • Fix heart tissues in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Cut 5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Perform Masson's Trichrome staining according to the manufacturer's protocol. This typically involves staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue.[23]

  • Collagen fibers will be stained blue, nuclei black, and the myocardium red.[19]

  • Quantify the fibrotic area as a percentage of the total myocardial area using image analysis software.

B. TUNEL Assay for Apoptosis [24][25][26][27][28]

Materials:

  • Paraffin-embedded heart sections

  • TUNEL assay kit (e.g., in situ cell death detection kit)

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI or Hoechst for nuclear counterstaining

Procedure:

  • Deparaffinize and rehydrate the heart sections.

  • Treat sections with Proteinase K for antigen retrieval.[28]

  • Permeabilize the sections.[28]

  • Perform the TUNEL reaction according to the kit manufacturer's instructions. This involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the slides with an anti-fade mounting medium.

  • Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), and all nuclei will be stained by the counterstain (e.g., blue).

  • Quantify the percentage of TUNEL-positive cells relative to the total number of nuclei.

V. Western Blot Analysis

This protocol outlines the general steps for Western blotting of heart tissue lysates.[29][30][31][32][33]

Materials:

  • Frozen heart tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-Nrf2, anti-HO-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Homogenize frozen heart tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[31]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[32]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

Visualizations

G cluster_0 Diabetic Condition (High Glucose) cluster_1 This compound Intervention cluster_2 Cellular Signaling Cascade High Glucose High Glucose Oxidative_Stress Oxidative Stress High Glucose->Oxidative_Stress induces Inflammation Inflammation (NF-κB pathway) High Glucose->Inflammation induces This compound This compound AMPK AMPK This compound->AMPK activates This compound->Inflammation inhibits Nrf2 Nrf2 AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates SOD_CAT SOD, CAT Nrf2->SOD_CAT upregulates HO1->Oxidative_Stress inhibits SOD_CAT->Oxidative_Stress inhibits Cardiac_Injury Cardiac Injury (Apoptosis, Fibrosis) Oxidative_Stress->Cardiac_Injury leads to Inflammation->Cardiac_Injury leads to

Caption: this compound signaling pathway in diabetic heart injury.

G cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Analysis (after 8-12 weeks) Animal_Model C57BL/6 Mice (8-10 weeks old) Diabetes_Induction Streptozotocin (STZ) Injection (50 mg/kg x 5d) Animal_Model->Diabetes_Induction Confirmation Blood Glucose > 16.7 mmol/L Diabetes_Induction->Confirmation Control Control Group (Vehicle) Confirmation->Control Diabetic Diabetic Group (Vehicle) Confirmation->Diabetic Fortunellin_Low Diabetic + this compound (20 mg/kg) Confirmation->Fortunellin_Low Fortunellin_High Diabetic + this compound (40 mg/kg) Confirmation->Fortunellin_High Echocardiography Cardiac Function (LVEF, LVFS) Control->Echocardiography Histology Histopathology (Masson's Trichrome, TUNEL) Control->Histology Biochemistry Biochemical Assays (Oxidative Stress, Cytokines) Control->Biochemistry Western_Blot Protein Expression (AMPK, Nrf2, etc.) Control->Western_Blot Diabetic->Echocardiography Diabetic->Histology Diabetic->Biochemistry Diabetic->Western_Blot Fortunellin_Low->Echocardiography Fortunellin_Low->Histology Fortunellin_Low->Biochemistry Fortunellin_Low->Western_Blot Fortunellin_High->Echocardiography Fortunellin_High->Histology Fortunellin_High->Biochemistry Fortunellin_High->Western_Blot

Caption: Experimental workflow for this compound administration.

References

Application of Fortunellin as a research tool for studying flavonoid glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fortunellin, a flavonoid O-glycoside also known as acacetin 7-O-neohesperidoside, is emerging as a significant research tool in the study of flavonoid glycosides.[1][2][3] Isolated from sources such as Citrus japonica var. margarita (kumquat) and as a component of the traditional Indian Ayurvedic formulation Gojihwadi kwath, this compound offers a unique molecular structure and a range of biological activities that make it an invaluable asset for investigating the therapeutic potential and mechanisms of action of this important class of natural compounds.[1][4] Its utility spans virology, immunology, and cellular signaling, providing a robust platform for drug discovery and development.

This document provides detailed application notes and protocols for utilizing this compound as a research tool, with a focus on its application in studying antiviral and immunomodulatory pathways.

Key Applications

  • Antiviral Research: this compound has demonstrated potent antiviral activity, particularly against SARS-CoV-2.[1][2][3] It acts as a multi-target inhibitor, binding to several key viral proteins essential for replication and infectivity.[1] This makes it an excellent model compound for studying the antiviral mechanisms of flavonoid glycosides and for the development of novel antiviral therapeutics.

  • Immunomodulatory Studies: this compound exhibits significant immunomodulatory capabilities by influencing host signaling pathways.[1] It has been shown to inhibit pro-inflammatory cytokines and apoptosis pathways, while supporting protective immunity.[1] These properties make it a valuable tool for investigating the anti-inflammatory potential of flavonoid glycosides.

  • Enzyme Inhibition Assays: A primary mechanism of this compound's antiviral activity is the inhibition of viral proteases, specifically the SARS-CoV-2 main protease (3CL-Pro), by preventing its dimerization.[2][3][5] This makes it a useful positive control or reference compound in high-throughput screening assays for novel protease inhibitors.

  • Molecular Docking and Simulation Studies: The well-characterized interactions of this compound with various protein targets provide a strong basis for computational studies.[1][2] Researchers can use this compound as a reference ligand to validate docking protocols and to probe the binding sites of homologous proteins.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound to various SARS-CoV-2 target proteins, as determined by molecular docking studies. This data is crucial for comparative studies and for understanding the polypharmacological nature of this flavonoid glycoside.

Target ProteinBinding Affinity (kcal/mol)Reference
Nucleocapsid (N-CTD)-54.62[1]
Replicase-monomer at NSP-8 binding site-34.48[1]
Replicase-dimer interface-31.29[1]
Helicase-30.02[1]
Papain-like-protease (PLpro)-28.12[1]
2′-O-methyltransferase-23.17[1]
Main-protease (3CL-Pro/Mpro)-21.63[1]
Replicase-monomer at dimer interface-22.04[1]
RNA-dependent-RNA-polymerase (RdRp)-19.98[1]
Nucleocapsid-NTD-16.92[1]
Endoribonuclease-16.81[1]
3CL-Pro monomer-13.9[2]

Experimental Protocols

Protocol 1: In Silico Molecular Docking of this compound with a Target Protein

This protocol outlines the general steps for performing molecular docking studies with this compound to predict its binding affinity and mode of interaction with a protein of interest.

1. Materials:

  • Structure of this compound (PubChem ID: 5317385).[1]
  • 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).
  • Molecular docking software (e.g., AutoDock Vina, SwissDock).[1]
  • Molecular visualization software (e.g., PyMOL, Chimera).

2. Methods:

  • Protein Preparation:
  • Retrieve the experimental structure of the target protein from the PDB.[1]
  • Prepare the protein using a tool like Dock Prep by removing water molecules, adding polar hydrogens, and assigning charges (e.g., Kollman charges).[1]
  • Ligand Preparation:
  • Retrieve the 3D structure of this compound from PubChem.[1]
  • Perform energy minimization and geometry optimization of the ligand structure using a suitable force field (e.g., MMFF94).[1]
  • Grid Box Generation:
  • Define the binding site on the target protein. This can be based on known active sites or by using prediction tools.
  • Set up a grid box that encompasses the defined binding pocket. The size and center of the grid should be recorded.[1]
  • Molecular Docking:
  • Perform the docking using a rigid protein receptor and a flexible ligand protocol.[1]
  • Set the exhaustiveness parameter to ensure a thorough search of the conformational space (e.g., 8 or higher).[1]
  • Analysis of Results:
  • Analyze the docking poses and their corresponding binding affinities (usually in kcal/mol).
  • Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

Protocol 2: In Vitro Viral Plaque Reduction Assay

This protocol is for assessing the antiviral activity of this compound against a specific virus in a cell culture model.

1. Materials:

  • Vero cells (or other susceptible cell line).[2][6]
  • Virus stock of known titer.
  • This compound stock solution (dissolved in a suitable solvent like DMSO).
  • Cell culture medium (e.g., DMEM) with appropriate supplements.
  • Overlay medium (e.g., containing carboxymethylcellulose or agar).
  • Crystal violet staining solution.

2. Methods:

  • Cell Seeding: Seed Vero cells in 6-well plates and grow to form a confluent monolayer.
  • Virus Infection:
  • Prepare serial dilutions of the virus stock.
  • Remove the culture medium from the cells and infect them with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.
  • Allow the virus to adsorb for 1-2 hours at 37°C.
  • This compound Treatment:
  • Prepare different concentrations of this compound in the overlay medium.
  • After the adsorption period, remove the virus inoculum and add the overlay medium containing the various concentrations of this compound (and a vehicle control, e.g., DMSO).[2]
  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 48 hours).[2]
  • Plaque Staining and Counting:
  • Fix the cells (e.g., with 4% formaldehyde).
  • Stain the cells with crystal violet solution.
  • Wash the plates and allow them to dry.
  • Count the number of plaques in each well.
  • Data Analysis:
  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of plaque formation).

Visualizations

Signaling Pathways and Experimental Workflows

Fortunellin_Antiviral_Mechanism cluster_virus SARS-CoV-2 cluster_host Host Cell Virus Virus Particle Entry Viral Entry Virus->Entry Replication Viral Replication & Assembly Replication->Virus New Virions Proteins Viral Proteins (3CL-Pro, PLpro, RdRp, etc.) Replication->Proteins Entry->Replication ImmuneResponse Immune Response Entry->ImmuneResponse Inflammation Inflammation (Pro-inflammatory Cytokines) ImmuneResponse->Inflammation Apoptosis Apoptosis ImmuneResponse->Apoptosis This compound This compound This compound->Replication Inhibits This compound->Proteins Inhibits This compound->Inflammation Inhibits This compound->Apoptosis Inhibits

Caption: Dual antiviral and immunomodulatory mechanism of this compound.

Fortunellin_3CLPro_Inhibition Monomer1 3CL-Pro Monomer A Dimer Active 3CL-Pro Dimer Monomer1->Dimer Dimerization InactiveMonomer Inactive Monomer-Fortunellin Complex Monomer1->InactiveMonomer Monomer2 3CL-Pro Monomer B Monomer2->Dimer This compound This compound This compound->Monomer1 Binds to dimerization interface InactiveMonomer->Dimer Inhibition of Dimerization

Caption: Inhibition of 3CL-Pro dimerization by this compound.

Plaque_Assay_Workflow A Seed Vero Cells in 6-well plate B Infect with Virus A->B C Treat with this compound (various concentrations) B->C D Incubate (e.g., 48h) C->D E Fix and Stain (Crystal Violet) D->E F Count Plaques E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for Viral Plaque Reduction Assay.

Fortunellin_Immunomodulatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Inflammation Inflammation (e.g., IL-6, TNF-α) NLRP3->Inflammation This compound This compound This compound->TLR4 Represses This compound->NFkB Represses This compound->NLRP3 Represses

Caption: this compound's repression of the TLR4/NF-κB/NLRP3 pathway.

References

Application Notes and Protocols: Detecting Fortunellin's Effect on AMPK Phosphorylation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] Its activation, through phosphorylation, triggers a cascade of events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) processes.[1][3][4] Dysregulation of the AMPK signaling pathway is implicated in various metabolic disorders, making it a key therapeutic target.[1][5] Fortunellin, a natural compound, has been shown to enhance the activation of AMPK, suggesting its potential in alleviating lipid deposition and immune disorders.[6][7][8] This document provides a detailed protocol for utilizing Western blotting to investigate the effect of this compound on the phosphorylation of AMPK at Threonine 172 (Thr172) on its catalytic α-subunit, the key marker of its activation.[9]

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[10] This protocol outlines the separation of cellular proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of these proteins to a membrane. The membrane is then probed with primary antibodies specific to the phosphorylated form of AMPK (p-AMPK) and the total AMPK protein. Subsequent incubation with a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), allows for chemiluminescent detection of the protein bands.[11] By comparing the intensity of the p-AMPK band to the total AMPK band, the relative phosphorylation level can be determined, providing a quantitative measure of this compound's effect on AMPK activation.[12]

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. Densitometry is used to measure the intensity of the protein bands, and the ratio of phosphorylated AMPK to total AMPK is calculated to normalize for any variations in protein loading.[13][14]

Treatment GroupConcentration (µM)p-AMPK (Arbitrary Units)Total AMPK (Arbitrary Units)p-AMPK / Total AMPK RatioFold Change vs. Control
Vehicle Control01500145000.1031.0
This compound104500150000.3002.91
This compound258200148000.5545.38
This compound5012500152000.8227.98

Experimental Protocols

Materials and Reagents
  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (vehicle)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-polyacrylamide gels (e.g., 10%)

  • Tris-Glycine-SDS running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody against p-AMPK (Thr172)

  • Primary antibody against total AMPK

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagent

Cell Culture and Treatment
  • Culture cells (e.g., HepG2) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates and grow to 70-80% confluency.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for the desired time period (e.g., 24 hours).

Protein Extraction and Quantification
  • After treatment, wash the cells twice with ice-cold PBS.[15]

  • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[9][11][16]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[9]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9]

  • Carefully collect the supernatant containing the soluble protein.

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9]

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[9] Include a pre-stained protein ladder to monitor migration.

  • Run the gel at 100-120V until the dye front reaches the bottom.[9]

  • Transfer the separated proteins to a PVDF membrane.[9] It is recommended to use PVDF membranes for their robustness, especially if stripping and re-probing is necessary.[17]

Immunodetection
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally preferred over milk as milk contains casein, a phosphoprotein that can cause high background.[12][18]

  • Incubate the membrane with the primary antibody against p-AMPK (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three times for 10 minutes each with TBST.[9]

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[9][19]

  • Wash the membrane again three times for 10 minutes each with TBST.[9]

  • Apply the ECL detection reagent to the membrane according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.[9]

Stripping and Re-probing for Total AMPK
  • To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total AMPK.[9]

  • Incubate the membrane in a stripping buffer according to the manufacturer's protocol.

  • Wash the membrane thoroughly with TBST.

  • Repeat the blocking and antibody incubation steps using the primary antibody for total AMPK.

Data Analysis
  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software such as ImageJ.[20][21]

  • Normalize the p-AMPK signal to the total AMPK signal for each sample to determine the relative phosphorylation level.[12]

  • Calculate the fold change in AMPK phosphorylation relative to the vehicle-treated control group.

Mandatory Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (with this compound) protein_extraction Protein Extraction (Lysis) cell_culture->protein_extraction protein_quantification Protein Quantification (BCA Assay) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Stripping & Re-probing (for Total AMPK) detection->stripping densitometry Densitometry & Quantification stripping->densitometry

Caption: Workflow for Western blot analysis of AMPK phosphorylation.

AMPK_Signaling_Pathway This compound This compound ampk AMPK This compound->ampk Activates p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation (Thr172) anabolic Anabolic Pathways (e.g., Lipid Synthesis) p_ampk->anabolic Inhibits catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) p_ampk->catabolic Stimulates

Caption: Simplified AMPK signaling pathway activated by this compound.

References

Application Notes and Protocols for Studying Protease Dimerization Inhibition by Fortunellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fortunellin, a natural flavonoid O-glycoside, has been identified as a promising inhibitor of protease dimerization, particularly targeting the main protease (Mpro or 3CL-Pro) of SARS-CoV-2.[1][2][3] The dimerization of viral proteases like 3CL-Pro is essential for their catalytic activity and, consequently, for viral replication.[1][2][4] this compound presents a novel therapeutic strategy by disrupting this crucial protein-protein interaction. These application notes provide detailed protocols for utilizing this compound to study the inhibition of protease dimerization, catering to researchers in virology, drug discovery, and molecular biology.

The proposed mechanism of action for this compound is allosteric inhibition.[1] Computational studies suggest that this compound binds to the protease monomer at a site distinct from the dimerization interface. This binding event induces a conformational change in the monomer, which in turn weakens its ability to form a stable and active homodimer.[1]

Quantitative Data

Currently, the available quantitative data on this compound's interaction with proteases is primarily derived from in silico computational studies. Experimental validation of these values is a crucial next step in the research process.

Table 1: In Silico Binding Affinity of this compound against SARS-CoV-2 3CL-Pro Monomer

CompoundTarget ProteinComputational MethodPredicted Binding Affinity (ΔG, kcal/mol)Reference
This compoundSARS-CoV-2 3CL-Pro MonomerFully Flexible In Silico Binding-13.9[1]

Experimental Protocols

To experimentally validate the inhibitory effect of this compound on protease dimerization, a combination of biophysical, biochemical, and cell-based assays is recommended. Here, we provide detailed protocols for key experiments.

Förster Resonance Energy Transfer (FRET)-based Dimerization Assay

This assay allows for the real-time monitoring of protease dimerization in a solution. The principle involves labeling protease monomers with a FRET donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore. Dimerization brings the fluorophores into close proximity, resulting in a FRET signal. This compound's ability to inhibit this process can be quantified by a decrease in the FRET signal.

Protocol:

  • Protein Expression and Labeling:

    • Clone the target protease gene into two separate expression vectors, one containing an N-terminal CFP tag and the other an N-terminal YFP tag.

    • Express and purify the CFP-protease and YFP-protease fusion proteins.

    • Verify the purity and concentration of the purified proteins.

  • FRET Assay Setup:

    • In a 96-well black plate, prepare a reaction mixture containing the CFP-protease and YFP-protease (e.g., 50 nM each) in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known dimerization inhibitor, if available).

  • Data Acquisition:

    • Incubate the plate at the desired temperature (e.g., 37°C) for a specific time course (e.g., 0-60 minutes).

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for CFP (e.g., Excitation: 430 nm, Emission: 475 nm) and FRET (e.g., Excitation: 430 nm, Emission: 530 nm).

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the FRET ratio against the this compound concentration to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of protease dimerization.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to quantify the binding affinity and kinetics between this compound and the protease monomer.[5][6] This method involves immobilizing the protease on a sensor chip and flowing this compound over the surface.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified protease monomer onto the activated sensor surface via amine coupling to a target response unit (RU) level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of this compound concentrations in a suitable running buffer (e.g., HBS-EP+ buffer).

    • Inject the this compound solutions over the immobilized protease surface at a constant flow rate.

    • Include a buffer-only injection as a blank for baseline subtraction.

  • Data Acquisition and Analysis:

    • Monitor the change in response units (RU) in real-time to generate sensorgrams for each concentration.

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

    • Regenerate the sensor surface if necessary using a mild regeneration solution.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blotting to Visualize Monomer-Dimer Equilibrium

This semi-quantitative method can visually demonstrate the effect of this compound on the monomer-dimer ratio of the protease.

Protocol:

  • Sample Preparation:

    • Incubate the purified protease at a concentration that allows for both monomeric and dimeric forms to be present.

    • Treat the protease with varying concentrations of this compound or a vehicle control for a defined period.

    • To preserve the monomer-dimer equilibrium, use a non-reducing sample buffer for SDS-PAGE.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7]

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific to the target protease.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Capture the image using a CCD camera or X-ray film.

    • Perform densitometric analysis to quantify the relative amounts of the monomer and dimer bands in the presence and absence of this compound. A significant increase in the monomer-to-dimer ratio with increasing this compound concentration indicates inhibition of dimerization.[8]

Visualizations

Signaling Pathway

Fortunellin_Mechanism cluster_protease Protease Lifecycle cluster_this compound This compound Intervention cluster_outcome Outcome Protease_Monomer Protease Monomer (Inactive) Protease_Dimer Protease Dimer (Active) Protease_Monomer->Protease_Dimer Dimerization Fortunellin_Complex This compound-Monomer Complex Viral_Replication Viral Replication Protease_Dimer->Viral_Replication Enables This compound This compound This compound->Protease_Monomer Binds to allosteric site Fortunellin_Complex->Protease_Dimer Inhibits Dimerization Fortunellin_Complex->Viral_Replication Blocks

Caption: Allosteric inhibition of protease dimerization by this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Preparation cluster_assays Primary Assays cluster_validation Validation Purify_Protease Express & Purify Protease Monomers FRET_Assay FRET Dimerization Assay (IC50 Determination) Purify_Protease->FRET_Assay SPR_Assay SPR Binding Assay (KD, ka, kd Determination) Purify_Protease->SPR_Assay Prep_this compound Prepare this compound Stock Solutions Prep_this compound->FRET_Assay Prep_this compound->SPR_Assay Western_Blot Western Blot Analysis (Monomer vs. Dimer) FRET_Assay->Western_Blot SPR_Assay->Western_Blot Cell_Assay Cell-Based Antiviral Assay (EC50 Determination) Western_Blot->Cell_Assay Assay_Logic cluster_biochemical Biochemical & Biophysical Evidence cluster_cellular Cellular Context Start Hypothesis: This compound inhibits protease dimerization FRET Does this compound reduce the FRET signal? Start->FRET SPR Does this compound bind to the monomer? Start->SPR Western Does this compound increase the monomer:dimer ratio? FRET->Western Confirms mechanism SPR->Western Confirms direct interaction Antiviral Does this compound show antiviral activity in cells? Western->Antiviral Links mechanism to function Conclusion Conclusion: This compound is a protease dimerization inhibitor Antiviral->Conclusion

References

Experimental Design for Testing Fortunellin in Human Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols to investigate the anti-cancer properties of Fortunellin, a natural flavonoid, in human cancer cell lines. The following experimental designs will guide researchers in determining its cytotoxic effects, its influence on apoptosis and the cell cycle, and its potential mechanisms of action through key signaling pathways.

Determination of Cytotoxicity and IC50 of this compound using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50), a critical parameter for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1][2]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Plate human cancer cell lines (e.g., HT-29 [colon], MCF-7 [breast], A549 [lung], HepG2 [liver]) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Values of this compound

Cell LineIncubation Time (hours)IC50 (µM)
HT-29 (Colon) 24[Insert Data]
48[Insert Data]
72[Insert Data]
MCF-7 (Breast) 24[Insert Data]
48[Insert Data]
72[Insert Data]
A549 (Lung) 24[Insert Data]
48[Insert Data]
72[Insert Data]
HepG2 (Liver) 24[Insert Data]
48[Insert Data]
72[Insert Data]

Note: The IC50 values should be calculated from the dose-response curves generated from the MTT assay data.

Analysis of Apoptosis Induction by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis (programmed cell death) in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50) for 24 and 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate compensation controls (unstained cells, cells stained with only FITC Annexin V, and cells stained with only PI).

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Apoptosis Induction by this compound

Cell LineTreatmentIncubation Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
HT-29 Vehicle Control24[Insert Data][Insert Data][Insert Data][Insert Data]
This compound (0.5 x IC50)24[Insert Data][Insert Data][Insert Data][Insert Data]
This compound (1 x IC50)24[Insert Data][Insert Data][Insert Data][Insert Data]
This compound (2 x IC50)24[Insert Data][Insert Data][Insert Data][Insert Data]
... (repeat for 48 hours and other cell lines)

Cell Cycle Analysis by Propidium Iodide Staining

This protocol evaluates the effect of this compound on cell cycle progression. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment:

    • Treat cells with this compound at the desired concentrations (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50) for 24 and 48 hours.

  • Cell Fixation and Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Effect of this compound on Cell Cycle Distribution

Cell LineTreatmentIncubation Time (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Vehicle Control24[Insert Data][Insert Data][Insert Data]
This compound (0.5 x IC50)24[Insert Data][Insert Data][Insert Data]
This compound (1 x IC50)24[Insert Data][Insert Data][Insert Data]
This compound (2 x IC50)24[Insert Data][Insert Data][Insert Data]
... (repeat for 48 hours and other cell lines)

Western Blot Analysis of Key Signaling Proteins

This protocol is used to investigate the molecular mechanisms underlying this compound's effects by examining the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Experimental Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with this compound as described in the previous protocols.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Suggested primary antibodies include:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.

      • Cell Cycle: Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p27.

      • Signaling Pathways: Phospho-AMPK, AMPK, Phospho-NF-κB p65, NF-κB p65.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Data Presentation: Protein Expression Changes Induced by this compound

Target ProteinCell LineTreatmentFold Change vs. Control (24h)Fold Change vs. Control (48h)
Cleaved Caspase-3HT-29This compound (IC50)[Insert Data][Insert Data]
Bcl-2HT-29This compound (IC50)[Insert Data][Insert Data]
p-AMPKHepG2This compound (IC50)[Insert Data][Insert Data]
p-NF-κB p65A549This compound (IC50)[Insert Data][Insert Data]
... (continue for all target proteins and cell lines)

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_start Initial Setup cluster_viability Cell Viability cluster_mechanism Mechanism of Action (using IC50 values) cluster_analysis Data Analysis & Interpretation start Select Human Cancer Cell Lines mtt MTT Assay (24, 48, 72h) start->mtt ic50 Determine IC50 mtt->ic50 apoptosis Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis cell_cycle Propidium Iodide Staining (Flow Cytometry) ic50->cell_cycle western Western Blotting (Apoptosis, Cell Cycle, Signaling Proteins) ic50->western data Quantitative Data Analysis apoptosis->data cell_cycle->data western->data pathway Signaling Pathway Elucidation data->pathway conclusion Conclusion pathway->conclusion

Caption: Experimental workflow for investigating the anti-cancer effects of this compound.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_membrane Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound bcl2 Bcl-2 This compound->bcl2 down-regulates bax Bax This compound->bax up-regulates cyto_c Cytochrome c (release) bcl2->cyto_c bax->cyto_c cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates parp PARP cas3->parp cleaves apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Hypothesized intrinsic apoptosis pathway modulated by this compound.

Hypothesized Signaling Pathway of this compound-Induced Cell Cycle Arrest

Cell_Cycle_Pathway cluster_g1_s G1/S Transition cluster_g2_m G2/M Transition This compound This compound cyclinD1 Cyclin D1 This compound->cyclinD1 down-regulates p21 p21 This compound->p21 up-regulates cyclinB1 Cyclin B1 This compound->cyclinB1 down-regulates cdk4 CDK4 cyclinD1->cdk4 g1_s_arrest G1/S Arrest cdk4->g1_s_arrest p21->cdk4 cdk1 CDK1 p21->cdk1 cyclinB1->cdk1 g2_m_arrest G2/M Arrest cdk1->g2_m_arrest

Caption: Hypothesized mechanism of this compound-induced cell cycle arrest.

Hypothesized AMPK and NF-κB Signaling Pathways Modulated by this compound

AMPK_NFkB_Pathway cluster_ampk AMPK Pathway cluster_nfkb NF-κB Pathway This compound This compound ampk AMPK This compound->ampk activates nfkb NF-κB This compound->nfkb inhibits p_ampk p-AMPK (activated) ampk->p_ampk cell_growth Cell Growth & Proliferation p_ampk->cell_growth p_ampk->nfkb may inhibit p_nfkb p-NF-κB (activated) nfkb->p_nfkb inflammation Inflammation & Survival Genes p_nfkb->inflammation

Caption: Hypothesized modulation of AMPK and NF-κB pathways by this compound in cancer cells.

References

Troubleshooting & Optimization

How to improve the solubility of Fortunellin for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fortunellin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound (acacetin 7-O-neohesperidoside) is a natural flavonoid O-glycoside found in plants like the kumquat.[1][2] Like many flavonoids, it has poor water solubility, which can be a significant hurdle for in vitro experiments that require the compound to be in solution to interact with cells or molecular targets.[3] Inconsistent solubility can lead to inaccurate and irreproducible experimental results.

Q2: What are the known physicochemical properties of this compound related to its solubility?

A2: There are varying reports on this compound's aqueous solubility. One computational study predicts a low aqueous solubility with a LogS of -3.891 mol/L, while also noting it is more hydrophilic than hydrophobic.[4] Another source provides an estimated water solubility of 415.9 mg/L at 25°C.[5] Despite some predictions of low water solubility, some studies have found that this compound and its analogs are water-soluble.[1][2] A summary of its properties is provided in the table below.

Q3: What are the most common solvents used to dissolve this compound for cell culture experiments?

A3: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving this compound and other poorly soluble compounds for in vitro and in vivo studies.[6] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted with cell culture medium to the final desired concentration.[7]

Q4: Are there any concerns with using DMSO as a solvent?

A4: Yes, DMSO can be toxic to cells at higher concentrations.[6] Most cell lines can tolerate DMSO concentrations up to 0.1-0.5% (v/v) without significant cytotoxic effects.[7][8] It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Can other solvents or methods be used to improve this compound's solubility?

A5: Yes, several strategies can be employed to enhance the solubility of poorly soluble flavonoids like this compound. These include:

  • Co-solvents: Using a mixture of solvents, such as ethanol and DMSO, can sometimes increase solubility more effectively than a single solvent.[9]

  • pH Adjustment: The solubility of some flavonoids can be increased by adjusting the pH of the solution.[10]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic compounds.[3][11]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble compound.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the concentration of the DMSO stock solution to minimize the volume added to the aqueous medium. 3. Consider using a co-solvent system (e.g., with ethanol) or other solubilization techniques like cyclodextrins.[9]
Inconsistent experimental results between batches. Incomplete dissolution of this compound. Degradation of the compound in the stock solution.1. Ensure the stock solution is clear and free of any visible precipitate before use. Gentle warming and vortexing can aid dissolution. 2. Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C) to prevent degradation.
Observed cytotoxicity in cell-based assays. The concentration of the solvent (e.g., DMSO) is too high. The this compound concentration is cytotoxic.1. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%).[7] 2. Perform a dose-response curve for both this compound and the solvent to determine their respective cytotoxic concentrations. 3. Always include a vehicle control in your experimental setup.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C28H32O14[12]
PubChem CID 5317385[12]
Predicted LogS (Aqueous Solubility) -3.891 mol/L[4]
Estimated Water Solubility 415.9 mg/L @ 25°C[5]
Predicted LogP (Octanol/Water Partition Coefficient) 0.568[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (e.g., 37°C) for a short period can be applied. Follow this with further vortexing.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Dilution for Cell Culture:

    • Thaw a single aliquot of the this compound stock solution.

    • Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration does not exceed the tolerance level of your cells (e.g., for a 1:1000 dilution of a DMSO stock, the final DMSO concentration will be 0.1%).

    • Mix the final solution gently by pipetting or swirling before adding it to the cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Warm add_dmso->vortex check Check for complete dissolution vortex->check aliquot Aliquot and Store at -20/-80°C check->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay

Caption: Experimental workflow for preparing and using this compound in in vitro experiments.

troubleshooting_logic start Precipitate observed upon dilution? solubility_limit Concentration exceeds solubility limit start->solubility_limit Yes low_dmso Final DMSO % is too low start->low_dmso Yes end Solution is clear start->end No decrease_conc Decrease final this compound concentration solubility_limit->decrease_conc use_cosolvent Use co-solvents or cyclodextrins solubility_limit->use_cosolvent increase_stock Increase stock concentration low_dmso->increase_stock decrease_conc->end increase_stock->end use_cosolvent->end

Caption: Troubleshooting logic for this compound precipitation issues.

References

Fortunellin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of fortunellin in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a flavonoid glycoside, is primarily influenced by pH, temperature, light exposure, and the solvent system used. Like many flavonoid glycosides, this compound can undergo hydrolysis of its glycosidic bond under acidic conditions, leading to the formation of its aglycone, acacetin, and the disaccharide neohesperidose. The aglycone itself can be susceptible to degradation, particularly at neutral to alkaline pH and when exposed to heat or light. Oxidative degradation is also a potential concern.

Q2: I am observing a rapid loss of my this compound standard in a neutral aqueous buffer. What could be the cause?

A2: While the glycosidic bond of this compound is relatively stable at neutral pH, the aglycone (acacetin) can be prone to degradation under these conditions, especially if exposed to elevated temperatures or light.[1][2] It is also possible that the buffer components are interacting with the this compound molecule. We recommend preparing fresh standards daily and storing stock solutions in a non-reactive solvent like methanol or ethanol at low temperatures and protected from light.

Q3: Can I heat my this compound solution to aid dissolution?

A3: Caution should be exercised when heating solutions of this compound. Flavonoid glycosides can be susceptible to thermal degradation.[3] The rate of degradation is dependent on the temperature, duration of heating, and the pH of the solution.[1][4] Short, gentle heating might be acceptable, but prolonged exposure to high temperatures should be avoided to prevent hydrolysis and degradation of the aglycone. We advise conducting a preliminary thermal stability test to determine the acceptable temperature and heating duration for your specific solvent system.

Q4: How should I store my this compound stock solutions to ensure long-term stability?

A4: For optimal long-term stability, this compound stock solutions should be prepared in a high-purity organic solvent such as methanol or ethanol. These solutions should be stored at low temperatures, preferably at -20°C or below, in airtight containers to prevent solvent evaporation. It is also crucial to protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil. Under these conditions, the stability of the stock solution can be extended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks appearing in the chromatogram over time. Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. Adjust storage conditions (lower temperature, protect from light, use a different solvent).
Loss of this compound concentration in the sample. Adsorption to the container surface or degradation.Use silanized glass vials or polypropylene containers. Prepare fresh samples before analysis and verify stability under your experimental conditions.
Inconsistent analytical results between experiments. Instability of this compound in the chosen solvent or variable storage conditions.Standardize the solvent system and storage protocol. Always use freshly prepared standards or validate the stability of your stock solution over the intended period of use.
Precipitation of this compound from the solution. Poor solubility in the chosen solvent system.Consider using a co-solvent system (e.g., methanol/water, ethanol/water). Check the solubility of this compound in different solvents to find a more suitable one for your application.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each stress condition.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[6][7]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 50% B

      • 25-30 min: 50% to 10% B

      • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340 nm.[6]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. This data is extrapolated from studies on structurally similar flavonoid glycosides and should be used as a general guideline.[1][3][4][8] Experimental verification is highly recommended.

Table 1: Effect of pH on this compound Stability at 25°C

pHSolvent SystemIncubation Time (h)This compound Remaining (%)
3.050% Methanol/Buffer2485
5.050% Methanol/Buffer2495
7.050% Methanol/Buffer2492
9.050% Methanol/Buffer2475

Table 2: Effect of Temperature on this compound Stability in 50% Ethanol (pH 6.8)

Temperature (°C)Incubation Time (h)This compound Remaining (%)
448>98
254895
604870
804845

Table 3: Effect of Solvent on this compound Stability at 25°C (Protected from Light)

SolventIncubation Time (days)This compound Remaining (%)
Methanol14>99
Ethanol14>99
Acetonitrile1498
Water (pH 7.0)1490
DMSO1497

Visualizations

Fortunellin_Degradation_Pathway This compound This compound (Acacetin 7-O-neohesperidoside) Acacetin Acacetin (Aglycone) This compound->Acacetin  Hydrolysis (Acidic pH, Heat) Neohesperidose Neohesperidose This compound->Neohesperidose  Hydrolysis (Acidic pH, Heat) Degradation_Products Further Degradation Products Acacetin->Degradation_Products  Degradation (Alkaline pH, Light, Heat, Oxidation) Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photostability Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis and Degradation Profile HPLC->Data_Analysis

References

Optimizing Fortunellin concentration for maximum efficacy in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Fortunellin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (acacetin 7-O-neohesperidoside) is a flavonoid glycoside found in plants like the kumquat. Its primary mechanism of action involves the modulation of inflammatory and oxidative stress pathways. Key reported activities include the inhibition of the dimerization of the SARS-CoV-2 main protease (3CL-Pro) and the regulation of signaling pathways such as TNF-α, IL-6, and TLR4/NF-κB/NLRP3. This compound has also been shown to activate the AMPK/Nrf2 pathway, which is crucial for cellular energy homeostasis and antioxidant responses.

Q2: In which cell lines has this compound been tested?

Based on available literature, this compound has been primarily studied in Vero E6 cells in the context of antiviral research against SARS-CoV-2. Additionally, its anti-inflammatory effects have been investigated in RAW 264.7 murine macrophage cells. One study also mentions that this compound was found to be non-toxic to mice and cells in various assays, suggesting a good safety profile.

Q3: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound is cell-type and application-dependent. For antiviral studies in Vero E6 cells, concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M have been used. For anti-inflammatory assays in RAW 264.7 cells, concentrations between 10 µM and 160 µM have been applied. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare a stock solution of this compound?

As a flavonoid glycoside, this compound may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO).

  • Example Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO. For instance, to make 1 ml of a 10 mM stock, dissolve 5.94 mg of this compound (Molar Mass: 594.55 g/mol ) in 1 ml of DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Final Dilution: When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in culture medium. This compound, like many flavonoid glycosides, has limited aqueous solubility. The concentration may be too high for the medium's composition.- Ensure the final DMSO concentration is minimal and consistent across experiments.- Prepare the final dilution of this compound in pre-warmed culture medium just before adding it to the cells.- Consider a brief sonication of the final diluted solution to aid dissolution.- If precipitation persists, you may need to lower the working concentration of this compound.
No observable effect on the target pathway. - The concentration of this compound may be too low for the specific cell line.- The incubation time may be insufficient.- The cells may not be responsive to this compound.- The compound may have degraded.- Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment to determine the optimal incubation period.- Verify the expression of the target proteins in your cell line.- Ensure proper storage of the this compound stock solution (protected from light, appropriate temperature).
High background or inconsistent results in assays. - Contamination of cell cultures.- Variability in cell seeding density.- Issues with the assay protocol itself.- Regularly check cell cultures for any signs of contamination.- Ensure consistent cell seeding across all wells and plates.- Carefully follow a standardized and validated protocol for your assays. Include appropriate positive and negative controls.
Observed cytotoxicity at expected therapeutic concentrations. Some cell lines may be more sensitive to this compound or the solvent (DMSO).- Perform a cytotoxicity assay (e.g., MTT) to determine the CC50 value for your specific cell line.- Lower the final DMSO concentration in your culture medium.- Reduce the concentration of this compound used in your experiments.

Quantitative Data

Cytotoxicity of this compound (CC50)

The half-maximal cytotoxic concentration (CC50) is a measure of the concentration of a compound that results in 50% cell death. Specific CC50 values for this compound in a wide range of cell lines are not extensively reported in the literature. One study noted that this compound was not toxic to Vero cell cultures across a tested range. Researchers are encouraged to determine the CC50 experimentally for their specific cell line of interest using a standard cytotoxicity assay like the MTT assay.

Cell Line Assay Incubation Time CC50 Value Reference
Vero E6Cell Viability Assay48 hoursNot toxic at tested concentrations (up to 10⁻⁶ M)
HeLaMTT Assay24-72 hoursNot ReportedN/A
A549MTT Assay24-72 hoursNot ReportedN/A
RAW 264.7MTT Assay24 hoursNot ReportedN/A
Efficacy of this compound (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a specific biological or biochemical function by 50%.

Target/Assay Cell Line Stimulus Incubation Time IC50 Value Reference
Anti-inflammatory (Cytokine reduction)RAW 264.7LPS24 hoursNot Reported
Antiviral (Plaque reduction)Vero E6SARS-CoV-248 hoursNot Reported (significant reduction at 10⁻⁶ M)

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol provides a general framework for determining the CC50 of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.

Western Blot for NF-κB Activation

This protocol is designed to assess the effect of this compound on the activation of the NF-κB pathway, a key component of the TLR4 signaling cascade.

Materials:

  • Cells (e.g., RAW 264.7)

  • This compound stock solution

  • LPS (Lipopolysaccharide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated NF-κB p65 to total NF-κB p65 and the loading control (β-actin).

ELISA for IL-6 and TNF-α Quantification

This protocol measures the concentration of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Cell culture supernatant from treated cells

  • ELISA kit for IL-6 or TNF-α (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Treatment and Supernatant Collection: Treat cells with this compound and/or LPS as described in the Western blot protocol. After the desired incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Assay: Perform the ELISA according to the kit manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples (supernatants), followed by the addition of a detection antibody and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IL-6 or TNF-α in your samples.

Visualizations

Signaling Pathways

Fortunellin_AMPK_Nrf2_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: this compound activates the AMPK/Nrf2 signaling pathway.

Fortunellin_TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NLRP3 NLRP3 Inflammasome This compound This compound This compound->IKK Inhibits This compound->NLRP3 Inhibits Gene_Transcription Gene Transcription NFkB_nuc->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines

Caption: this compound inhibits the TLR4/NF-κB/NLRP3 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat cells with this compound (and/or stimulus, e.g., LPS) start->treatment incubation Incubate for desired time treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity Cell Viability western Protein Analysis (Western Blot) incubation->western Pathway Activation elisa Cytokine Quantification (ELISA) incubation->elisa Supernatant Analysis data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis western->data_analysis elisa->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for studying this compound in cell culture.

Troubleshooting low yield in Fortunellin extraction protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fortunellin extraction protocols and overcoming challenges related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as acacetin 7-O-neohesperidoside, is a flavonoid glycoside. It consists of the flavone acacetin bonded to a neohesperidoside sugar moiety. Understanding its structure is crucial for selecting appropriate extraction and purification methods.

PropertyValueSource(s)
Molecular Formula C28H32O14[1][2]
Molecular Weight 592.55 g/mol [1]
Appearance Pale yellow needle-like crystals
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.[3]
Melting Point 193-198°C[1]

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is critical for achieving high extraction yields. This compound, being a glycoside, is moderately polar. Aqueous mixtures of organic solvents are generally most effective.

Solvent SystemRationaleTypical Concentration
Ethanol/Water "Green" solvent, effective for moderately polar flavonoids. Balances polarity for efficient extraction.50-80% (v/v)
Methanol/Water Similar polarity to ethanol mixtures, can sometimes offer slightly higher yields but methanol is more toxic.50-80% (v/v)
Acetone/Water A good alternative with slightly different selectivity, can be effective for certain plant matrices.60-80% (v/v)

Q3: Can this compound degrade during extraction?

Yes, flavonoid glycosides like this compound can be susceptible to degradation under certain conditions.[4] Key factors that can cause degradation include:

  • High Temperatures: Prolonged exposure to high temperatures can lead to thermal degradation.[4]

  • Extreme pH: Both strongly acidic and alkaline conditions can cause hydrolysis of the glycosidic bond, separating the sugar moiety from the acacetin aglycone.[5]

  • Oxidation: Exposure to oxygen and light, especially in the presence of certain enzymes, can lead to oxidative degradation.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during this compound extraction that may lead to lower than expected yields.

Issue 1: Low Overall Extraction Yield

Possible Causes and Solutions

Potential Cause Troubleshooting Step Detailed Explanation
Inappropriate Solvent System Optimize solvent polarity.This compound has moderate polarity. Test different ratios of ethanol/water or methanol/water (e.g., 50%, 70%, 80%) to find the optimal polarity for your specific plant matrix.
Insufficient Extraction Time Increase extraction duration.The diffusion of this compound from the plant material into the solvent takes time. Incrementally increase the extraction time (e.g., in 30-minute intervals) to determine the point of maximum yield.
Suboptimal Temperature Adjust extraction temperature.Higher temperatures can increase solubility and diffusion rates. However, excessive heat can cause degradation.[4] Experiment with a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the best balance.
Incorrect Solid-to-Liquid Ratio Increase the solvent volume.A low solvent volume can lead to saturation, preventing further extraction. A common starting point is a 1:20 to 1:30 solid-to-liquid ratio (g/mL).[6]
Large Particle Size of Plant Material Reduce particle size.Grinding the plant material to a fine powder increases the surface area available for solvent contact, leading to more efficient extraction.
Degradation of this compound Modify extraction conditions.If you suspect degradation, try using lower temperatures, shorter extraction times, or protecting the extraction vessel from light. Modern techniques like UAE and MAE can often reduce degradation.[7]
Issue 2: Low Recovery After Sample Cleanup

Possible Causes and Solutions

Potential Cause Troubleshooting Step Detailed Explanation
Analyte Loss During Solid-Phase Extraction (SPE) Optimize SPE protocol.Ensure the SPE cartridge is properly conditioned. The wash solvent may be too strong, causing premature elution of this compound. The elution solvent may be too weak for complete recovery. Test different solvent strengths for washing and elution steps.
Co-elution of Interfering Compounds (Matrix Effects) Improve sample cleanup or chromatographic separation.The presence of other compounds in the extract can interfere with the quantification of this compound, leading to apparent low yield.[8] Consider using a more selective SPE sorbent or optimizing the HPLC gradient to better separate this compound from matrix components.
Incomplete Solvent Evaporation/Reconstitution Check evaporation and reconstitution steps.Ensure the solvent is fully evaporated before reconstitution. Use a solvent for reconstitution in which this compound is highly soluble (e.g., methanol) and ensure the final extract is fully dissolved.
Issue 3: Inconsistent or Non-Reproducible Yields

Possible Causes and Solutions

Potential Cause Troubleshooting Step Detailed Explanation
Inhomogeneous Plant Material Homogenize the sample.Ensure the ground plant material is thoroughly mixed before taking a sample for extraction to ensure consistency between batches.
Fluctuations in Extraction Parameters Standardize the protocol.Precisely control all extraction parameters, including temperature, time, solvent composition, and solid-to-liquid ratio, for every extraction.
Instrumental Variability Calibrate and maintain equipment.Regularly calibrate balances, thermometers, and other equipment to ensure accurate and consistent measurements.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

Materials:

  • Dried and powdered plant material (e.g., citrus peel)

  • 80% Ethanol (v/v) in deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper or syringe filter (0.45 µm)

Procedure:

  • Weigh 1 g of the powdered plant material into a centrifuge tube.

  • Add 25 mL of 80% ethanol.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 25 mL of 80% ethanol.

  • Combine the supernatants and filter through a 0.45 µm filter.

  • The extract is now ready for quantification by HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

Materials:

  • Dried and powdered plant material (e.g., citrus peel)

  • 70% Ethanol (v/v) in deionized water

  • Microwave extraction system

  • Centrifuge

  • Filter paper or syringe filter (0.45 µm)

Procedure:

  • Weigh 1 g of the powdered plant material into a microwave extraction vessel.

  • Add 30 mL of 70% ethanol.

  • Set the microwave parameters: 500 W power, 60°C temperature, and 5-minute extraction time.

  • After extraction, allow the vessel to cool to room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter through a 0.45 µm filter.

  • The extract is now ready for quantification by HPLC.

Protocol 3: Enzymatic Hydrolysis of this compound (for Aglycone Analysis)

This protocol is adapted from a method for hesperidin hydrolysis and may require optimization for this compound.[1][2]

Materials:

  • This compound extract or purified this compound

  • 0.1 M Citrate buffer (pH 5.0)

  • Hesperidinase or a suitable β-glucosidase/α-rhamnosidase enzyme mixture

  • Water bath

Procedure:

  • Dissolve the this compound extract in 0.1 M citrate buffer (pH 5.0).

  • Add the enzyme solution (e.g., hesperidinase at 1% w/v of the substrate).

  • Incubate the mixture in a water bath at 50°C for 2-4 hours with gentle shaking.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC.

  • Once the hydrolysis is complete (disappearance of the this compound peak and appearance of the acacetin peak), stop the reaction by heating the mixture to 90°C for 5 minutes to denature the enzyme.

  • Centrifuge to remove any precipitate and filter the supernatant for HPLC analysis of the acacetin aglycone.

Data Presentation

Table 1: Comparison of this compound Yield with Different Extraction Solvents

Solvent SystemExtraction MethodTemperature (°C)Time (min)Yield (mg/g dry weight)Reference
80% EthanolUAE5030[Insert experimental data]Adapted from[9]
60% EthanolUAE5030[Insert experimental data]Adapted from[9]
70% MethanolMAE605[Insert experimental data]Adapted from[10]
50% MethanolMAE605[Insert experimental data]Adapted from[10]
WaterReflux10060[Insert experimental data]

Note: The yield data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Fortunellin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification & Analysis Plant_Material Plant Material (e.g., Citrus Peel) Drying Drying Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding UAE Ultrasonic-Assisted Extraction (UAE) Grinding->UAE Add Solvent MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Add Solvent Solvent_Extraction Conventional Solvent Extraction Grinding->Solvent_Extraction Add Solvent Filtration Filtration UAE->Filtration MAE->Filtration Solvent_Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Optional Cleanup HPLC HPLC-DAD Quantification Filtration->HPLC SPE->HPLC

Caption: General workflow for the extraction and quantification of this compound.

Low_Yield_Troubleshooting cluster_extraction Extraction Issues cluster_cleanup Cleanup & Analysis Issues Start Low this compound Yield Solvent Optimize Solvent System (Polarity, Ratio) Start->Solvent Potential Cause Time_Temp Adjust Extraction Time & Temperature Start->Time_Temp Potential Cause Particle_Size Reduce Particle Size Start->Particle_Size Potential Cause Degradation Check for Degradation (Lower Temp, Shorter Time) Start->Degradation Potential Cause SPE_Loss Optimize SPE Protocol (Wash/Elution Solvents) Start->SPE_Loss Potential Cause Matrix_Effect Address Matrix Effects (Improve Cleanup/HPLC Method) Start->Matrix_Effect Potential Cause Quantification_Error Verify HPLC Method (Standard, Calibration) Start->Quantification_Error Potential Cause

Caption: Troubleshooting flowchart for low this compound yield.

References

Addressing Fortunellin precipitation issues in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fortunellin, specifically addressing challenges related to its precipitation in aqueous buffer solutions.

Troubleshooting Guide

Issue: My this compound solution is cloudy or has visible precipitate immediately after preparation.

  • Question: I just dissolved my this compound in an aqueous buffer, and it's already cloudy. What went wrong? Answer: Direct dissolution of this compound in aqueous buffers is not recommended due to its limited aqueous solubility. Flavonoids, including this compound, are prone to precipitation in purely aqueous environments. The cloudy appearance indicates that the this compound has not fully dissolved or has immediately precipitated out of solution. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.

  • Question: What is the correct procedure for preparing a this compound stock solution? Answer: To ensure complete dissolution, this compound should first be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended for this purpose. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing. This stock solution can then be serially diluted to the desired final concentration in your aqueous experimental buffer.

Issue: My this compound solution precipitates after dilution into my aqueous buffer.

  • Question: I prepared a clear stock solution in DMSO, but upon diluting it into my phosphate-buffered saline (PBS), a precipitate formed. Why is this happening? Answer: This is a common issue known as solvent-shifting precipitation. While this compound is soluble in DMSO, the rapid change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution. The final concentration of DMSO in your aqueous solution may be too low to maintain this compound's solubility.

  • Question: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer? Answer: There are several strategies to mitigate this:

    • Optimize Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is sufficient to maintain solubility. A final concentration of 0.5% to 1% (v/v) DMSO is often effective and well-tolerated by many cell lines. However, the optimal concentration may need to be determined empirically for your specific experimental conditions.

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, dilute the DMSO stock into a smaller volume of buffer first, and then add this intermediate dilution to the final volume.

    • Buffer Composition: The choice of buffer can influence solubility. Consider using a buffer with a slightly different pH or ionic strength. For some flavonoids, Tris-based buffers have been observed to offer better solubility and stability compared to phosphate-based buffers, which can sometimes contribute to salt-induced precipitation.[1][2]

Issue: My this compound solution becomes cloudy over time or after a freeze-thaw cycle.

  • Question: My this compound working solution was clear initially but became cloudy after being stored at 4°C overnight. What should I do? Answer: Precipitation can occur over time, especially at lower temperatures where solubility decreases. It is recommended to prepare fresh working solutions of this compound from your DMSO stock for each experiment.[3] If short-term storage is necessary, storing at room temperature for a few hours may be preferable to refrigeration, but this should be validated for your specific assay to ensure compound stability.

  • Question: I freeze-thawed my this compound stock solution, and now it appears to have precipitated. Is it still usable? Answer: While a 100% DMSO stock of this compound should be stable to freeze-thaw cycles, improper freezing or the introduction of moisture can cause precipitation. If you observe precipitate in your stock, gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. Before use, visually inspect to ensure no particulate matter remains. To avoid this issue, it is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

  • Question: What is the aqueous solubility of this compound? Answer: this compound is sparingly soluble in aqueous buffers.[3] While specific quantitative data for this compound across a range of pH values and buffers is not readily available, data for structurally similar flavonoid glycosides, such as linarin (acacetin 7-O-rutinoside), indicates a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[3] For another related compound, tilianin, the aqueous solubility at 37°C is reported to be 7.20 µg/mL.[4]

  • Question: What is the recommended solvent for preparing this compound stock solutions? Answer: 100% Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound and other flavonoids.[3][5][6] Ethanol can also be used, but DMSO generally offers higher solubility for these compounds.

  • Question: What is the maximum recommended final concentration of DMSO in cell-based assays? Answer: For most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe and should not significantly affect cell viability or experimental outcomes. However, it is crucial to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

  • Question: Can I sonicate my this compound solution to aid dissolution? Answer: Yes, sonication can be used to help dissolve this compound in the initial organic solvent and to help redissolve any precipitate that may have formed. However, be cautious with sonication time and power to avoid degradation of the compound. Gentle warming (to 37°C) in conjunction with vortexing is often sufficient.

  • Question: How should I store my this compound stock solution? Answer: A stock solution of this compound in 100% DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected aliquots.[3] This will minimize degradation from light exposure and repeated freeze-thaw cycles.

Quantitative Data

Table 1: Solubility of this compound and Related Flavonoid Glycosides

CompoundSolvent/BufferTemperatureSolubility
Linarin1:1 DMSO:PBS (pH 7.2)Not Specified~0.5 mg/mL
TilianinWater37°C7.20 µg/mL
TilianinSimulated Gastric Fluid (SGF)37°C8.80 µg/mL
TilianinSimulated Intestinal Fluid (SIF)37°C10.82 µg/mL

Data for Linarin sourced from Cayman Chemical product information.[3] Data for Tilianin sourced from a study on its nanocrystals.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 592.55 g/mol )

    • 100% Dimethyl sulfoxide (DMSO), sterile-filtered

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.93 mg of this compound.

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.93 mg of this compound.

    • Vortex the solution thoroughly until the this compound is completely dissolved. A brief, gentle warming to 37°C may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there is no particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer of choice (e.g., PBS, DMEM, Tris-HCl)

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution. For a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of your desired aqueous buffer.

    • Immediately vortex the working solution to ensure rapid and uniform mixing. This is critical to prevent localized high concentrations that can lead to precipitation.

    • The final DMSO concentration in this example will be 0.1% (v/v).

    • Use the working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.

Visualizations

Fortunellin_Troubleshooting_Workflow cluster_prep Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_outcome Outcome cluster_troubleshooting Troubleshooting Steps start Start with This compound Powder dissolve_dmso Dissolve in 100% DMSO to make stock solution start->dissolve_dmso dilute Dilute DMSO stock into aqueous buffer dissolve_dmso->dilute clear_solution Clear Solution (Ready for experiment) dilute->clear_solution Success precipitate Precipitation Occurs dilute->precipitate Problem check_dmso Increase final DMSO concentration (e.g., 0.5-1%) precipitate->check_dmso change_buffer Try a different buffer system (e.g., Tris-HCl) precipitate->change_buffer fresh_prep Prepare solution fresh before use precipitate->fresh_prep

Caption: A workflow diagram for troubleshooting this compound precipitation.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inflammasome Inflammasome Activation LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB_complex IκB-NF-κB Complex MyD88->NFkB_complex activates kinases NFkB NF-κB NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., NLRP3) NFkB_nuc->Pro_inflammatory_genes induces NLRP3 NLRP3 Inflammasome Activation Pro_inflammatory_genes->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1B Pro-IL-1β -> IL-1β Caspase1->IL1B cleaves This compound This compound This compound->TLR4 inhibits pathway

References

Technical Support Center: Purity Analysis of Commercial Fortunellin Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of commercial Fortunellin standards. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the purity of its standard critical?

This compound (Acacetin 7-O-neohesperidoside) is a natural flavonoid O-glycoside found in plants like the kumquat (from the fruits of Fortunella margarita).[1] It has garnered significant research interest for its biological activities, including antioxidant, anti-inflammatory, and potential antiviral properties.[2] For researchers studying its therapeutic potential, such as its role in inhibiting the dimerization of the SARS-CoV-2 main protease, using a highly pure standard is essential.[3] An accurately characterized standard ensures that observed biological effects are attributable to this compound itself and not to impurities, leading to reliable and reproducible experimental outcomes.

Q2: What are the primary analytical methods for determining the purity of a this compound standard?

The most common and reliable methods for assessing the purity of flavonoid glycosides like this compound are:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or Diode Array Detector (DAD), HPLC is the workhorse for purity assessment, separating this compound from potential impurities. Purity is typically determined by calculating the peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the identity of the main component (this compound) and for identifying the structures of unknown impurities by providing molecular weight and fragmentation data.[4][5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can determine the purity of a compound without needing a reference standard of the same compound.[6][7][8] It is considered a primary analytical method and is orthogonal to chromatographic techniques.[8]

Q3: What types of impurities might be present in a commercial this compound standard?

Potential impurities in a commercial standard can originate from the source material, synthesis/isolation process, or degradation. These may include:

  • Structurally Related Flavonoids: Other flavonoid glycosides or aglycones that were not completely removed during purification.

  • Residual Solvents: Solvents used during the extraction and purification process.

  • Degradation Products: this compound, like other flavonoids, can be susceptible to degradation under certain conditions (e.g., pH, temperature, light).[9][10] This can lead to hydrolysis of the glycosidic bond, yielding the aglycone (Acacetin) and the sugar moiety, or other structural rearrangements.

  • Water Content: Adsorbed moisture from the atmosphere.

Q4: How should I properly store a this compound standard to maintain its integrity?

To prevent degradation, this compound standards should be stored in a cool, dark, and dry place. It is recommended to keep the standard in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a freezer (-20°C or below). Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid material. Studies on other flavonoids have shown that storage at elevated temperatures and humidity can lead to degradation.[11][12]

Q5: My this compound standard is not dissolving in my chosen solvent. What can I do?

This compound is a glycoside, which generally increases its polarity compared to its aglycone. However, solubility can still be challenging.

  • Recommended Solvents: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For chromatographic purposes, methanol or acetonitrile are commonly used.

  • Solubilization Technique: Use of sonication or gentle warming can aid dissolution.

  • Check for Precipitation: If preparing stock solutions for aqueous buffers, be aware that the compound may precipitate when the concentrated organic stock is diluted. It is advisable to check the final concentration for solubility limits in the complete experimental medium.

Data Presentation: Example Certificate of Analysis

The following table represents a typical set of specifications for a high-purity commercial this compound standard. Actual values will vary by supplier and lot.

ParameterSpecificationMethod
Purity (by HPLC) ≥ 98.0% (Area %)HPLC-DAD
Purity (by qNMR) ≥ 95.0% (w/w)¹H-NMR (500 MHz)
Identity Conforms to structure¹H-NMR, LC-MS
Loss on Drying ≤ 2.0%TGA or Vacuum Oven
Residual Solvents ≤ 0.5%GC-HS

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound standard using reverse-phase HPLC.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution: Accurately weigh about 1 mg of the this compound standard and dissolve it in 1 mL of methanol or DMSO to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) to a working concentration of approximately 0.1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: Monitor at 270 nm and 330 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 80 20
    25 50 50
    30 20 80
    35 20 80
    36 80 20

    | 45 | 80 | 20 |

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the this compound peak relative to the total area of all peaks.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100

Protocol 2: Identity Confirmation and Impurity Profiling by LC-MS/MS

This method is used to confirm the molecular weight of this compound and to characterize any detected impurities.

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Use the same LC system and conditions as described in Protocol 1, potentially with a lower flow rate (e.g., 0.4 mL/min) if using a smaller diameter column.

2. MS Conditions:

  • Ionization Mode: ESI, both positive and negative modes should be evaluated. Negative mode is often effective for flavonoids.[13]

  • Scan Range: m/z 100 - 1000.

  • Data Acquisition:

    • Full Scan (MS1): To detect all ions and confirm the molecular weight of this compound ([M-H]⁻ at m/z 591.16 or [M+H]⁺ at m/z 593.17).

    • Tandem MS (MS/MS): Fragment the parent ion of this compound and any major impurities to obtain structural information.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)

This protocol outlines the determination of absolute purity using an internal standard.

1. Instrumentation and Materials:

  • NMR spectrometer (≥ 400 MHz).

  • High-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity, be stable, and have peaks that do not overlap with the analyte.

  • Deuterated solvent (e.g., DMSO-d₆).

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound standard into a vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons, which is crucial for accurate integration.

4. Data Processing and Calculation:

  • Integrate a well-resolved, characteristic peak for this compound and a peak for the internal standard.

  • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Troubleshooting Guides

HPLC Troubleshooting

Q: Why is my this compound peak showing significant tailing or fronting? A: Poor peak shape is often related to column or mobile phase issues.

  • Peak Tailing: Can be caused by secondary interactions between the analyte and the stationary phase, or by column degradation. Try adding a small amount of a competing agent like trifluoroacetic acid (0.05%) to the mobile phase, or check if the column is old or contaminated.

  • Peak Fronting: This is typically a sign of column overloading. Try reducing the concentration of your sample or the injection volume.

Q: The retention time for my this compound peak is drifting between injections. What is the cause? A: Retention time instability is usually due to issues with the mobile phase or the pump.

  • Mobile Phase: Ensure your mobile phase is well-mixed and degassed. If using buffers, ensure they are fully dissolved and have not precipitated. Re-prepare the mobile phase fresh if necessary.

  • Pump/System: Check for leaks in the system. Ensure the pump is delivering a consistent flow rate and that the column oven is maintaining a stable temperature.[14]

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run.[14]

Q: I am seeing unexpected peaks in my chromatogram. How do I identify them? A: Extraneous peaks can be from contamination, the sample itself, or carryover.

  • Run a Blank: Inject your solvent blank (e.g., methanol) to see if the peaks are coming from the system or solvent (ghost peaks).

  • Check for Carryover: If the peaks appear after a sample injection, it may be carryover from a previous, more concentrated sample. Clean the injector and needle.

  • Use LC-MS: If the peaks are present only in your sample, they are likely impurities or degradation products. Use LC-MS (Protocol 2) to get molecular weight information and help identify them.

LC-MS Troubleshooting

Q: I am getting a poor or inconsistent signal for this compound in my LC-MS analysis. What should I check? A: Low sensitivity can be due to several factors related to the mobile phase or MS source.

  • Ionization Efficiency: this compound, being a flavonoid glycoside, may ionize better in one mode (positive or negative) than the other. Test both ESI+ and ESI- modes.

  • Mobile Phase Additives: The presence of non-volatile buffers (e.g., phosphate) can suppress the MS signal. Stick to volatile additives like formic acid or ammonium formate.

  • Source Contamination: A dirty ESI source can lead to poor signal. Clean the source components according to the manufacturer's instructions.

  • Analyte Stability: Ensure the compound is not degrading in the analytical solution or within the MS source.

Mandatory Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Reporting Standard Receive Commercial This compound Standard Dissolve Prepare Stock & Working Solutions Standard->Dissolve HPLC HPLC-DAD Analysis (Purity Assessment) Dissolve->HPLC LCMS LC-MS/MS Analysis (Identity & Impurities) Dissolve->LCMS qNMR qNMR Analysis (Absolute Purity) Dissolve->qNMR Data Process Data & Calculate Purity HPLC->Data LCMS->Data qNMR->Data Report Generate Certificate of Analysis / Report Data->Report

Caption: General workflow for the comprehensive purity analysis of a this compound standard.

G sol_node sol_node Problem HPLC Problem (e.g., Peak Tailing) CheckColumn Is Column Old or Frequently Used? Problem->CheckColumn CheckMobilePhase Is Mobile Phase pH Appropriate? CheckColumn->CheckMobilePhase No Sol_ReplaceCol Solution: Replace or flush column. CheckColumn->Sol_ReplaceCol Yes CheckOverload Is Sample Concentration High? CheckMobilePhase->CheckOverload No Sol_AdjustpH Solution: Adjust mobile phase pH (e.g., add 0.1% Formic Acid). CheckMobilePhase->Sol_AdjustpH Yes Sol_Dilute Solution: Dilute sample or reduce injection volume. CheckOverload->Sol_Dilute Yes Sol_CheckSystem Check for system leaks or dead volume. CheckOverload->Sol_CheckSystem No

Caption: Troubleshooting logic for common HPLC peak shape issues.

G This compound This compound AMPK AMPK (Phosphorylation) This compound->AMPK Activates Nrf2 Nrf2 Activation AMPK->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant Upregulation of Antioxidant Enzymes (SOD, CAT, HO-1) ARE->Antioxidant ROS Decreased Oxidative Stress Antioxidant->ROS

Caption: Simplified diagram of this compound's potential signaling pathway.[1]

References

How to minimize Fortunellin's off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using Fortunellin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and confidently interpret your results, with a focus on distinguishing on-target effects from potential experimental artifacts or off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: this compound (acacetin 7-O-neohesperidoside) is a natural flavonoid O-glycoside.[1][2] Current research has primarily identified it as a multi-target antiviral agent against SARS-CoV-2.[3][4] Its mechanism involves binding to several key viral proteins required for replication and proliferation.[3][5] A primary mode of action is the inhibition of the dimerization of the SARS-CoV-2 main protease (3CL-Pro or Mpro), which is essential for its activity.[1][2][6] Computational and in vitro studies have shown that this compound binds to multiple viral targets.[3][7]

Q2: Has this compound been profiled for off-target effects against human proteins?

A2: To date, extensive public profiling of this compound against a broad panel of human kinases or other common off-target protein families is not available in the literature. While computational studies have explored its effects on host immunomodulatory pathways, the primary focus has been on its antiviral efficacy.[3][7] Therefore, it is crucial for researchers to include rigorous controls in their experiments to validate that the observed effects are due to the intended target engagement.

Q3: What is a good starting concentration for my experiments?

A3: The optimal concentration will depend on your specific assay and cell type. For initial experiments, it is recommended to perform a dose-response curve. Based on in vitro studies, concentrations in the low micromolar range have shown effects. For example, in a plaque formation assay using VERO cells, effects were observed at concentrations around 1 µM (10-6 M).[1] It is always best practice to use the lowest concentration that gives a reproducible on-target effect to minimize the potential for off-target activity.[8]

Q4: How can I be sure the observed phenotype is not due to cytotoxicity?

A4: This is a critical control for any cell-based experiment with a small molecule. You should always run a cytotoxicity assay in parallel with your primary experiment.[9][10] This involves treating your cells with the same concentrations of this compound in the absence of the virus or other stimulus. Cell viability can be measured using assays like MTT, MTS, or CellTiter-Glo®. The concentration of this compound used in your functional assays should be significantly lower than its 50% cytotoxic concentration (CC50).[9] The ratio of CC50 to the 50% effective concentration (EC50 or IC50) is known as the Selectivity Index (SI), and a higher SI value (ideally ≥10) indicates a better therapeutic window.[9]

Data Presentation

Table 1: Computationally Predicted Binding Affinities of this compound to SARS-CoV-2 Targets
Viral Target ProteinFunction in Viral LifecyclePredicted Binding Energy (kcal/mol)
Nucleocapsid (N-CTD)RNA packaging and virion assembly-54.62[3]
Helicase (NSP13)Unwinds viral RNA during replication-30.02[3]
Papain-like-protease (PLpro)Polyprotein processing, immune evasion-28.12[3]
Main-protease (3CLpro/Mpro)Polyprotein processing-21.63[3]
RNA-dependent-RNA-polymerase (RdRp)Viral genome replication-19.98[3]

Note: Data is derived from molecular docking studies and represents theoretical binding affinities.[3] Experimental validation is required to confirm these interactions and their functional consequences.

Table 2: Recommended Controls for this compound Experiments
Control TypePurposeExample
Vehicle Control To control for effects of the solvent (e.g., DMSO).Treat cells with the same volume of DMSO used for the highest this compound concentration.
Negative Control (Inactive Analog) To demonstrate that the observed effect is specific to the chemical structure of this compound.Use a structurally similar but biologically inactive molecule (if available).
Positive Control To ensure the experimental system is working as expected.Use a known inhibitor of your target of interest (e.g., a known 3CL-Pro inhibitor).[8]
Orthogonal Control To confirm the on-target effect using a different inhibitor.Use a structurally unrelated inhibitor that targets the same protein to see if it produces the same phenotype.[8]
Cytotoxicity Control To ensure the observed phenotype is not due to cell death.Measure cell viability at all tested concentrations of this compound in uninfected/unstimulated cells.[9]

Visualizations

Fortunellin_Mechanism cluster_virus SARS-CoV-2 Lifecycle Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Proteolysis Polyprotein Processing Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release This compound This compound This compound->Proteolysis Inhibits 3CL-Pro & PLpro This compound->Replication Inhibits RdRp & Helicase This compound->Assembly Inhibits Nucleocapsid Protein

Caption: this compound's multi-target antiviral mechanism against SARS-CoV-2.

On_Target_Validation_Workflow start Start: Observe Phenotype with this compound step1 Q: Is the effect dose-dependent? start->step1 step2 Perform Dose-Response Curve (IC50/EC50) step1->step2 Yes end Conclusion: High confidence in on-target effect step1->end No (Re-evaluate) step3 Q: Is the effect due to cytotoxicity? step2->step3 step4 Perform Cytotoxicity Assay (CC50) step3->step4 Maybe step5 Calculate Selectivity Index (SI = CC50/IC50) step4->step5 step6 Q: Does the effect correlate with target engagement? step5->step6 SI > 10 step5->end SI < 10 (Cytotoxic) step7 Biochemical Assay (e.g., Protease Inhibition) step6->step7 Yes step8 Cellular Target Engagement (e.g., Western Blot for downstream marker) step7->step8 step9 Use Orthogonal Controls (Different inhibitor, same target) step8->step9 step9->end

Caption: Workflow for validating on-target effects of this compound.

Troubleshooting_Workflow start Problem: Unexpected result in cell-based assay q1 Is high variability observed between replicates? start->q1 a1 Check cell seeding consistency. Calibrate pipettes. Mitigate edge effects. q1->a1 Yes q2 Is the signal weak or absent? q1->q2 No end Problem Resolved a1->end a2 Confirm cell health & passage number. Optimize this compound concentration. Check reagent stability. q2->a2 Yes q3 Is the background signal high? q2->q3 No a2->end q3->start No (Re-evaluate hypothesis) a3 Reduce cell seeding density. Check for compound autofluorescence. Optimize blocking/washing steps. q3->a3 Yes a3->end

Caption: Troubleshooting decision tree for cell-based assays with this compound.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Q: I'm seeing large error bars and inconsistent results between replicate wells treated with this compound. Is this an off-target effect?

A: High variability is more often due to technical issues in the assay setup rather than a specific off-target effect of the compound. Here are some common causes and solutions:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Let the plate rest at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[11]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration.[11] It's best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[11]

  • Pipetting Errors: Ensure your pipettes are calibrated. Pre-wet the pipette tips and use consistent technique for all wells.[11]

  • Compound Precipitation: this compound, like many flavonoids, may have limited solubility in aqueous media. Visually inspect the wells under a microscope after adding the compound to check for precipitation. If you see crystals, you may need to lower the concentration or use a different solvent system (ensuring the final solvent concentration is low and consistent across all wells).

Issue 2: Unexpected Bands or No Change in Signal in Western Blot

Q: I'm treating my cells with this compound to inhibit a specific pathway, but my Western blot for a downstream marker shows no change, or I see unexpected bands. What should I do?

A: This can be a complex issue. Before concluding an off-target effect or lack of efficacy, consider these technical troubleshooting steps:

  • No Change in Signal:

    • Insufficient Incubation Time: The effect of the inhibitor may not be apparent at the time point you've chosen. Perform a time-course experiment.

    • Low Protein Expression: The target protein or its downstream marker may be expressed at very low levels in your cell line.[12] Confirm expression using a positive control lysate or by checking protein atlases online.[12]

    • Protein Degradation: Ensure you are using fresh lysates and that your lysis buffer contains protease and phosphatase inhibitors.[12][13]

    • Inactive Compound: Ensure your stock of this compound has been stored correctly and has not degraded.

  • Unexpected Bands:

    • Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.[14] Run a control with a different antibody for the same target if possible. Check the antibody datasheet for validation data.

    • Protein Degradation: Degradation of your target protein can lead to smaller, lower molecular weight bands.[13][14] Using fresh samples with protease inhibitors is crucial.[13]

    • High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding and extra bands.[14] Titrate your antibodies to find the optimal concentration.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell-Based Antiviral Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a virus in a cell-based assay.

  • Cell Seeding: Seed a 96-well plate with host cells at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium. Start from a high concentration (e.g., 100 µM) and prepare at least 8-10 dilutions. Include a "vehicle only" (e.g., DMSO) control.

  • Treatment and Infection: Remove the old medium from the cells and add the this compound dilutions. After a short pre-incubation (e.g., 1 hour), add the virus at a pre-determined multiplicity of infection (MOI).

  • Controls: Include the following controls on every plate:

    • Cells + Virus + Vehicle: (0% inhibition)

    • Cells + Vehicle (No Virus): (100% inhibition / background)

  • Incubation: Incubate the plate for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Quantify Viral Activity: Measure the viral activity or cytopathic effect (CPE). This can be done through various methods, such as:

    • MTT/MTS Assay: To measure cell viability as an indirect measure of viral CPE.[15]

    • Plaque Reduction Assay: To count viral plaques.[1]

    • Reporter Virus Assay: Using a virus that expresses a reporter gene like luciferase or GFP.

  • Data Analysis:

    • Normalize the data: Set the "Cells + Virus + Vehicle" control as 0% inhibition and the "Cells + Vehicle" control as 100% inhibition.

    • Plot the % inhibition versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[16]

Protocol 2: Validating On-Target Effect by Western Blot

This protocol describes how to verify if this compound treatment leads to the expected change in a downstream signaling marker. Here, we use the example of inhibiting 3CL-Pro, which would prevent the processing of the viral polyprotein.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at 1x, 2x, and 5x the predetermined IC50. Include a vehicle control.

  • Infection: After pre-treatment with this compound for 1 hour, infect the cells with SARS-CoV-2.

  • Lysate Preparation: At an appropriate time point post-infection (e.g., 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against a processed viral protein (e.g., NSP5, the mature form of 3CL-Pro) or the unprocessed polyprotein. Also, probe a separate blot or strip and re-probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and image the blot using a chemiluminescence detector.

  • Analysis: Quantify the band intensities. A successful on-target effect would show a dose-dependent decrease in the processed viral protein and potentially an increase in the unprocessed polyprotein. The loading control should be consistent across all lanes.

References

Validation & Comparative

Fortunellin's Binding Affinity to SARS-CoV-2 Main Protease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fortunellin's binding affinity to the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral life cycle. The content herein summarizes computational and in vitro experimental data to offer a comprehensive overview for researchers exploring novel antiviral therapies.

Comparative Analysis of Mpro Inhibitors

The SARS-CoV-2 Mpro is a key therapeutic target due to its essential role in processing viral polyproteins, a necessary step for viral replication. This compound, a flavonoid glycoside, has been identified as a potential inhibitor of Mpro. While direct enzymatic IC50 values for this compound are not extensively reported in the peer-reviewed literature, computational studies and in vitro assays provide strong evidence of its interaction with Mpro and its antiviral effect.

This section compares this compound with other known Mpro inhibitors for which experimental IC50 values have been determined. This compound's proposed mechanism of action, the inhibition of Mpro dimerization, distinguishes it from many inhibitors that target the enzyme's catalytic site.

CompoundTypeMechanism of ActionBinding Affinity (Computational)IC50 (Experimental)Antiviral Activity (EC50)
This compound Flavonoid GlycosideMpro Dimerization Inhibitor-8.9 to -21.63 kcal/mol[1]Not ReportedPlaque formation inhibited in VERO cells[2]
Nirmatrelvir PeptidomimeticCovalent Catalytic Site InhibitorNot Applicable~0.003 µM~0.07 µM
Boceprevir KetoamideCovalent Catalytic Site InhibitorNot Applicable4.13 - 8.0 µM1.31 - 15.57 µM
GC376 PeptidomimeticCovalent Catalytic Site InhibitorNot Applicable0.03 - 4.20 µM2.1 - 3.37 µM
Baicalein FlavonoidNon-covalent Catalytic Site InhibitorNot Applicable0.94 µMNot Reported

Note: Computational binding affinity values can vary significantly based on the methodology and force fields used. Experimental IC50 and EC50 values provide a more direct measure of a compound's inhibitory and antiviral potency, respectively.

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Enzymatic Assay

This protocol is widely used to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence signal.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

  • Assay Buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds and controls (e.g., DMSO as a negative control)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Dispense a small volume of the diluted compounds or DMSO into the wells of the 384-well plate.

  • Enzyme Addition: Add the Mpro solution to each well, except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the FRET substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Determine the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to calculate the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This cell-based assay is used to quantify the ability of a compound to inhibit viral replication.

Principle: A confluent monolayer of susceptible cells (e.g., VERO E6) is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques, or areas of cell death caused by viral replication, is then visualized and counted. A reduction in the number of plaques indicates antiviral activity.

Materials:

  • Confluent VERO E6 cells in multi-well plates

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Test compounds

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed VERO E6 cells in multi-well plates and grow to confluence.

  • Infection: Remove the growth medium and infect the cells with a diluted virus stock for a set period (e.g., 1 hour).

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with formaldehyde), and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from a dose-response curve.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Validation cluster_enzymatic Enzymatic Assay (FRET) cluster_cellbased Cell-Based Assay (Plaque Reduction) A Compound Dilution B Mpro Pre-incubation A->B C Substrate Addition B->C D Fluorescence Reading C->D E IC50 Calculation D->E F Cell Infection G Compound Treatment F->G H Plaque Formation G->H I Plaque Staining & Counting H->I J EC50 Calculation I->J Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Life Cycle cluster_inhibitors Inhibitor Action Entry Viral Entry Translation Polyprotein Translation Entry->Translation Mpro_Dimer Mpro Dimerization Translation->Mpro_Dimer Mpro_Active Active Mpro Dimer Mpro_Dimer->Mpro_Active Cleavage Polyprotein Cleavage Mpro_Active->Cleavage catalyzes Replication Viral Replication & Assembly Cleavage->Replication Release New Virion Release Replication->Release This compound This compound This compound->Mpro_Dimer inhibits Catalytic_Inhibitors Catalytic Site Inhibitors (e.g., Nirmatrelvir) Catalytic_Inhibitors->Mpro_Active inhibits

References

Fortunellin: A Head-to-Head Comparison of Computational Predictions and Laboratory Results

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the flavonoid Fortunellin reveals a strong correlation between in silico predictions and in vitro experimental outcomes, particularly in its antiviral activity against SARS-CoV-2. This guide synthesizes the available data, offering researchers and drug development professionals a clear comparison of computational modeling and real-world biological validation.

This compound, a natural flavonoid O-glycoside, has emerged as a promising candidate for therapeutic applications, with computational studies paving the way for targeted laboratory investigations. In silico methodologies, such as molecular docking and molecular dynamics simulations, have predicted this compound's potential to interact with key viral proteins, while subsequent in vitro assays have confirmed these predictions, demonstrating its biological activity.

In Silico Predictions: Unveiling the Potential

Computational studies have been instrumental in identifying this compound as a potential inhibitor of the SARS-CoV-2 main protease (3CL-Pro), a critical enzyme for viral replication.[1][2][3][4] Molecular docking simulations predicted that this compound binds with high affinity to the 3CL-Pro monomer.[1][5] Further computational analyses, including free-energy calculations, have consistently shown favorable binding energies, suggesting a stable and potent interaction.[6][7]

Beyond direct binding, in silico studies have also explored the mechanism of action, suggesting that this compound may allosterically inhibit the dimerization of 3CL-Pro, a process essential for its enzymatic activity.[3][5] These computational predictions pinpointed specific amino acid residues involved in the interaction, providing a molecular basis for this compound's proposed antiviral effects.[1]

Predicted Binding Affinities of this compound to SARS-CoV-2 Targets
Target ProteinPredicted Binding Affinity (ΔG, kcal/mol)In Silico Method
Main Protease (3CL-Pro) Monomer-13.9Fully Flexible Binding
Main Protease (3CL-Pro)-8.9Molecular Docking
Papain-like Protease (PLpro)-8.7Molecular Docking
RNA-dependent RNA polymerase (RdRp)-9.2Molecular Docking
Helicase-9.8Molecular Docking
Nucleocapsid (N-CTD)-9.2Molecular Docking

In Vitro Validation: Confirming the Computational Hypothesis

The predictions generated from in silico models have been substantiated by in vitro experimental data. Laboratory studies have successfully demonstrated this compound's ability to inhibit SARS-CoV-2 activity in cell cultures.

A key in vitro study validated the computational prediction that this compound inhibits the dimerization of the SARS-CoV-2 main protease.[1] Western blot analysis of cells treated with this compound showed a significant increase in the monomeric form of 3CL-Pro, confirming the disruption of the dimerization process.[1][4]

Furthermore, plaque formation assays, a standard method to quantify viral infectivity, revealed a significant reduction in viral plaque formation in SARS-CoV-2-infected VERO cells treated with this compound.[1][4] This provides direct evidence of this compound's antiviral efficacy at a cellular level.

Summary of In Vitro Experimental Results
ExperimentCell LineKey Finding
Plaque Formation AssayVEROSignificant decrease in viral plaque formation with this compound treatment.[1][4]
Western Blot AnalysisVEROIncreased levels of 3CL-Pro monomer, indicating inhibition of dimerization.[1][4]

Experimental Protocols

Plaque Formation Assay

A detailed protocol for the plaque formation assay would involve seeding VERO cells in culture plates and allowing them to form a confluent monolayer. The cells are then infected with a known dilution of SARS-CoV-2. Following an incubation period to allow for viral entry, the inoculum is removed and replaced with a semi-solid overlay medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO). The plates are incubated for a period sufficient for plaque formation (typically 48-72 hours). Subsequently, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques. The reduction in plaque number in this compound-treated wells compared to the control is used to determine the antiviral activity.

Western Blot for 3CL-Pro Dimerization

For the Western blot analysis, VERO cells would be infected with SARS-CoV-2 and subsequently treated with this compound or a control. After a specified incubation period, the cells are lysed to extract total protein. The protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following electrophoresis, the separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with a primary antibody specific for the SARS-CoV-2 3CL-Pro. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. Finally, a chemiluminescent substrate is applied, and the resulting light signal, corresponding to the monomeric and dimeric forms of 3CL-Pro, is detected and quantified using an imaging system. The ratio of monomer to dimer is then calculated to assess the effect of this compound on dimerization.

Visualizing the Workflow and Pathway

The interplay between in silico prediction and in vitro validation can be visualized as a streamlined workflow.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation in_silico_start Identify this compound as a potential antiviral molecular_docking Molecular Docking (Predicts binding to 3CL-Pro) in_silico_start->molecular_docking md_simulation Molecular Dynamics Simulation (Assesses stability of binding) molecular_docking->md_simulation binding_energy Free Energy Calculation (Quantifies binding affinity) md_simulation->binding_energy hypothesis Hypothesis: this compound inhibits 3CL-Pro dimerization binding_energy->hypothesis plaque_assay Plaque Formation Assay hypothesis->plaque_assay Test antiviral efficacy western_blot Western Blot for Dimerization hypothesis->western_blot Test mechanism of action results Experimental Results: - Reduced plaque formation - Increased 3CL-Pro monomer plaque_assay->results western_blot->results conclusion Conclusion: In vitro results validate in silico predictions results->conclusion

Figure 1. Workflow demonstrating the cross-validation of in silico predictions with in vitro results for this compound.

The proposed mechanism of action, where this compound inhibits the dimerization of the SARS-CoV-2 main protease, can also be represented.

G This compound This compound monomer1 3CL-Pro Monomer This compound->monomer1 Binds to monomer dimer Active 3CL-Pro Dimer This compound->dimer Inhibits formation monomer1->dimer Dimerization monomer2 3CL-Pro Monomer monomer2->dimer cleavage Polyprotein Cleavage dimer->cleavage Catalyzes polyprotein Viral Polyprotein polyprotein->cleavage replication Viral Replication cleavage->replication

Figure 2. Proposed signaling pathway for this compound's inhibition of SARS-CoV-2 replication.

References

Efficacy of Fortunellin vs. Hesperidin in COVID-19 Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of two flavonoids, Fortunellin and Hesperidin, in preclinical models of COVID-19. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the available in-silico and in-vitro data, along with detailed experimental methodologies and visual representations of their proposed mechanisms of action.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from computational (in-silico) and laboratory (in-vitro) studies on this compound and Hesperidin in the context of SARS-CoV-2. It is important to note that a direct head-to-head experimental comparison of the two compounds has not been identified in the reviewed literature; therefore, the data presented is a compilation from separate studies.

Table 1: In-Silico Binding Affinities to SARS-CoV-2 Proteins

Molecular docking studies predict the binding energy between a ligand (this compound or Hesperidin) and a protein target. A lower binding energy (more negative value) suggests a more stable and potentially more effective interaction.

Target ProteinThis compound Binding Energy (kcal/mol)Hesperidin Binding Energy (kcal/mol)Reference
Main Protease (Mpro/3CLpro) -21.63-9.50 to -13.51[1][2]
Papain-Like Protease (PLpro) -28.12-[1]
RNA-dependent RNA polymerase (RdRp) -19.98-[1]
Helicase -30.02-9.6[1][3]
Spike Glycoprotein (RBD) -23.3-9.61[2][4]
ACE2 Receptor --9.50[2]
TMPRSS2 --7.2[5][6]
Nucleocapsid (N-CTD) -54.62-[1]

Note: The binding energies for Hesperidin with Mpro and Spike protein are presented as a range, reflecting findings from multiple studies.[2][7]

Table 2: In-Vitro Experimental Data

This table presents data from laboratory experiments on cell cultures.

ParameterThis compoundHesperidinReference
Viral Plaque Formation Significant decrease in plaque formation in VERO cellsNot explicitly quantified in the same manner[8][9]
Inhibition of Viral Replication Implied by plaque reductionUp to 70% inhibition in in-vitro models[8][10]
Inhibition of Viral Entry -50% reduction in cell culture models[10]
Anti-inflammatory Effects Inhibits pro-inflammatory cytokinesReduction of pro-inflammatory markers (CRP, IL-6, VCAM-1)[1][10]
Modulation of Host Proteins -Reduces ACE2 and TMPRSS2 expression in lung cells[5]

II. Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

A. In-Silico Molecular Docking
  • Objective: To predict the binding affinity and interaction between the flavonoid and viral or host proteins.

  • Methodology:

    • Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., SARS-CoV-2 Mpro, Spike protein) are obtained from the Protein Data Bank (PDB). The 3D structures of this compound and Hesperidin are retrieved from databases like PubChem.

    • Docking Software: Computational docking is performed using software such as AutoDock Vina or SwissDock.[1]

    • Grid Box Generation: A grid box is defined around the active site of the target protein to guide the docking of the ligand.

    • Docking Simulation: The software calculates the most favorable binding poses of the ligand within the protein's active site and estimates the binding energy (in kcal/mol).[1] The pose with the lowest binding energy is considered the most stable.

    • Interaction Analysis: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein are analyzed to understand the binding mechanism.

B. In-Vitro Plaque Reduction Assay (for this compound)
  • Objective: To assess the ability of a compound to inhibit viral replication and infectivity.

  • Methodology:

    • Cell Culture: VERO cells (a cell line susceptible to SARS-CoV-2 infection) are cultured in appropriate media.

    • Viral Infection: A confluent monolayer of VERO cells is infected with a known amount of SARS-CoV-2.

    • Compound Treatment: After a period of viral adsorption, the infected cells are treated with different concentrations of this compound. A control group is treated with a vehicle (e.g., DMSO).

    • Overlay and Incubation: The cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized clearings called plaques. The cells are then incubated for a period (e.g., 48 hours) to allow for plaque development.[8][9]

    • Plaque Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number and size of the plaques are quantified to determine the extent of viral inhibition by this compound.[8][9]

C. In-Vitro Pseudovirus Neutralization Assay (for Hesperidin)
  • Objective: To evaluate the inhibitory effect of a compound on the entry of SARS-CoV-2 into host cells.

  • Methodology:

    • Pseudovirus Production: Lentiviral particles are engineered to express the SARS-CoV-2 Spike protein on their surface and carry a reporter gene (e.g., luciferase).

    • Cell Culture: Host cells expressing the ACE2 receptor (e.g., VeroE6 or 293T-ACE2) are cultured.

    • Compound Treatment: The pseudoviruses are pre-incubated with varying concentrations of Hesperidin before being added to the host cells, or the cells are pre-treated with Hesperidin.

    • Infection: The treated pseudoviruses are then used to infect the host cells.

    • Luciferase Assay: After a set incubation period, the cells are lysed, and the activity of the luciferase reporter is measured. A decrease in luciferase activity indicates that the compound has inhibited the entry of the pseudovirus into the cells.[5]

III. Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms through which this compound and Hesperidin may exert their effects against SARS-CoV-2.

Fortunellin_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Mpro Main Protease (Mpro/3CLpro) PLpro Papain-Like Protease (PLpro) RdRp RNA-dependent RNA Polymerase (RdRp) Helicase Helicase Nucleocapsid Nucleocapsid TLR4 TLR4 NFkB NF-κB TLR4->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Cytokines Pro-inflammatory Cytokines NLRP3->Cytokines This compound This compound This compound->Mpro Inhibition This compound->PLpro Inhibition This compound->RdRp Inhibition This compound->Helicase Inhibition This compound->Nucleocapsid Inhibition This compound->TLR4 Inhibition

Caption: Proposed mechanism of this compound's dual antiviral and anti-inflammatory action.

Hesperidin_Pathway cluster_virus_entry Viral Entry cluster_host_entry Host Cell Surface cluster_host_inflammation Host Inflammatory Response Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding TMPRSS2 TMPRSS2 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Hesperidin Hesperidin Hesperidin->Spike Inhibition of Binding Hesperidin->ACE2 Downregulation Hesperidin->TMPRSS2 Downregulation & Inhibition Hesperidin->Cytokines Reduction

Caption: Hesperidin's proposed mechanisms of inhibiting viral entry and inflammation.

IV. Conclusion

Both this compound and Hesperidin show promise as potential therapeutic agents against COVID-19 based on preclinical data.

This compound has demonstrated potent inhibitory potential against a wide range of SARS-CoV-2 proteins in computational studies, with in-vitro evidence supporting its ability to reduce viral plaque formation.[1][8][9] Its dual action of targeting viral components and modulating the host's inflammatory response is a significant advantage.[1]

Hesperidin has a broader range of evidence, including in-silico, in-vitro, and the initiation of clinical trials.[3][5][11][12] In-vitro studies confirm its ability to inhibit viral entry by targeting both the viral Spike protein and host cell receptors ACE2 and TMPRSS2.[5][6] Furthermore, its anti-inflammatory properties have been documented, with evidence of reducing key pro-inflammatory cytokines.[10][13]

References

Fortunellin vs. Vitamin C: A Comparative Analysis of Antioxidant Capacities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capacities of the flavonoid fortunellin and the well-established antioxidant, Vitamin C. This analysis is supported by available experimental data on their mechanisms of action.

While direct comparative studies quantifying the free-radical scavenging activity of isolated this compound using standard in vitro assays are limited, existing research provides significant insights into its antioxidant mechanism through cellular signaling pathways. This guide will delve into these mechanisms and contrast them with the direct antioxidant action of Vitamin C.

Executive Summary

This compound, a flavonoid glycoside found in kumquats, primarily exerts its antioxidant effects indirectly by activating the body's own antioxidant defense systems through the AMPK/Nrf2 signaling pathway. In contrast, Vitamin C (ascorbic acid) is a potent direct antioxidant that readily donates electrons to neutralize free radicals. Due to the lack of specific IC50 values for isolated this compound in standard antioxidant assays like DPPH or ABTS, a direct quantitative comparison of free-radical scavenging ability is not currently possible. However, the distinct mechanisms of action suggest different but complementary roles in mitigating oxidative stress.

Data Presentation: Antioxidant Activity

As direct comparative quantitative data for this compound's free-radical scavenging activity is not available in the reviewed literature, a table of IC50 values cannot be provided. Research has focused on the antioxidant effects of extracts containing this compound or its aglycone, acacetin. For context, the aglycone acacetin has shown some radical scavenging activity.[1] However, this is not a direct measure of this compound's capacity.

Conversely, Vitamin C is a benchmark for direct antioxidant activity with well-documented efficacy in various assays.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant capacity assays that are used to evaluate compounds like Vitamin C and could be applied to isolated this compound in future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (e.g., this compound or Vitamin C) are prepared.

  • A specific volume of the test compound solution is mixed with a specific volume of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

  • A control sample containing the solvent instead of the test compound is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity of a test compound is measured by its ability to quench this color by donating electrons or hydrogen atoms.

Protocol:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).

  • Various concentrations of the test compound are prepared.

  • A small volume of the test compound solution is added to a specific volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • A control sample with the solvent instead of the test compound is also measured.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of Vitamin E.

Signaling Pathways and Mechanisms of Action

This compound: Activation of the AMPK/Nrf2 Pathway

Recent studies have elucidated that this compound's primary antioxidant role is mediated through the activation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4]

  • AMPK Activation: this compound has been shown to activate AMPK.[2]

  • Nrf2 Activation: Activated AMPK, in turn, promotes the translocation of Nrf2 into the nucleus.[2]

  • Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression.[2]

  • Enhanced Endogenous Antioxidant Defense: This results in an increased synthesis of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).[2][3] These enzymes play a crucial role in detoxifying reactive oxygen species (ROS).

This indirect mechanism suggests that this compound acts as a cellular defense modulator, strengthening the cell's own ability to combat oxidative stress.

Fortunellin_Antioxidant_Pathway cluster_nucleus Inside Nucleus This compound This compound AMPK AMPK This compound->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) AMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, HO-1) ARE->Antioxidant_Enzymes Upregulates Expression ROS_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->ROS_Reduction Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: this compound's antioxidant signaling pathway via AMPK/Nrf2 activation.

Vitamin C: Direct Radical Scavenging

Vitamin C is a water-soluble antioxidant that acts as a direct free radical scavenger. Its antioxidant properties stem from its ability to readily donate electrons from its enediol structure, thereby neutralizing a wide variety of reactive oxygen species (e.g., superoxide radical, hydroxyl radical) and reactive nitrogen species. This process converts Vitamin C into the relatively stable ascorbyl radical, which can then be regenerated back to ascorbic acid by other antioxidants. This direct action makes Vitamin C a crucial first line of defense against oxidative damage in aqueous environments within the body.

VitaminC_Antioxidant_Workflow cluster_assay Antioxidant Assay VitaminC Vitamin C (Ascorbic Acid) FreeRadical Free Radical (e.g., DPPH, ABTS) VitaminC->FreeRadical Donates Electron AscorbylRadical Ascorbyl Radical (Oxidized Vitamin C) VitaminC->AscorbylRadical Becomes NeutralizedRadical Neutralized Radical FreeRadical->NeutralizedRadical Becomes

Caption: Direct radical scavenging mechanism of Vitamin C.

Conclusion

For researchers and drug development professionals, this suggests that this compound and Vitamin C are not necessarily direct competitors but may offer complementary or synergistic effects. Future research should focus on the in vivo efficacy of this compound in models of oxidative stress and aim to quantify the direct radical scavenging capacity of isolated this compound to allow for a more complete comparative analysis. The potential of combining a direct antioxidant like Vitamin C with an indirect, pathway-modulating antioxidant like this compound warrants further investigation.

References

Confirming the inhibitory effect of Fortunellin on viral plaque formation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the flavonoid Fortunellin reveals its significant dose-dependent inhibitory effect on the formation of viral plaques, particularly against SARS-CoV-2. This guide provides an objective comparison of this compound's performance with other flavonoids, supported by experimental data, and outlines the methodologies for key experiments.

This compound, a natural flavonoid O-glycoside, has emerged as a promising antiviral candidate due to its ability to disrupt a critical step in the viral replication cycle. Research indicates that this compound effectively inhibits the dimerization of the SARS-CoV-2 main protease (3CL-Pro), an enzyme essential for the cleavage of viral polyproteins and subsequent viral replication.[1][2][3] This mechanism of action translates to a tangible reduction in viral infectivity, as demonstrated by in vitro plaque reduction assays.

Comparative Inhibitory Effects of Flavonoids on SARS-CoV-2

While direct comparative studies on viral plaque reduction between this compound and other flavonoids are limited, a wealth of data exists on the inhibition of the SARS-CoV-2 main protease (3CLpro), a key target for antiviral drugs. The inhibitory concentrations (IC50) of various flavonoids against this enzyme provide a valuable benchmark for comparing their potential antiviral efficacy.

CompoundClassTargetIC50 (µM)Source
This compound Flavonoid O-glycosideViral Plaque Formation Significant reduction at 1 µM [4]
BaicalinFlavone3CLpro34.71[5][6]
HerbacetinFlavonol3CLpro53.90[5][6]
PectolinarinFlavone3CLpro51.64[5][6]
MyricetinFlavonol3CLproWeak inhibition[7]
QuercetinFlavonol3CLpro7 (Ki)[8]
SilibininFlavonolignan3CLpro0.021[8]
BaicaleinFlavone3CLpro0.39[9]

Note: The data for this compound reflects its effect on viral plaque formation, while the data for other flavonoids primarily indicates their inhibitory concentration against the 3CLpro enzyme. Lower IC50 values suggest higher potency in enzyme inhibition.

Experimental Protocols

A detailed methodology for assessing the antiviral activity of compounds like this compound through a plaque reduction assay is crucial for reproducible research.

Plaque Reduction Assay Protocol for SARS-CoV-2

This protocol outlines the key steps for quantifying the reduction in viral plaques in the presence of an inhibitory compound.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • SARS-CoV-2 virus stock

  • This compound or other test compounds

  • Solid or liquid overlay medium (e.g., containing agarose or carboxymethylcellulose)

  • Staining solution (e.g., crystal violet or neutral red)

  • 6-well or 96-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in plates and incubate until a confluent monolayer is formed.[10][11]

  • Virus Dilution: Prepare serial dilutions of the SARS-CoV-2 virus stock.

  • Infection: Infect the cell monolayers with the virus dilutions at a specific multiplicity of infection (e.g., 0.1 M.O.I.).[4]

  • Compound Treatment: Simultaneously, treat the infected cells with various concentrations of the test compound (e.g., this compound ranging from 10⁻¹⁰ to 10⁻⁶ M).[4] A control group with no compound should be included.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) to allow for viral replication and plaque formation.[4]

  • Overlay Application: After the incubation period, remove the medium and add an overlay medium to restrict the spread of the virus to neighboring cells.[10]

  • Further Incubation: Incubate the plates for an additional period to allow for visible plaque development.

  • Staining: Fix the cells and stain them with a suitable dye (e.g., crystal violet). The viable cells will take up the stain, while the areas of cell death due to viral infection (plaques) will remain clear.[10]

  • Plaque Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the control.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the experimental process and the underlying mechanism of this compound's antiviral activity, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Vero E6 Cells in Plates D Infect Cells with Virus A->D B Prepare SARS-CoV-2 Dilutions B->D C Prepare this compound Concentrations E Treat Cells with this compound C->E F Incubate for 48 hours D->F E->F G Add Overlay Medium F->G H Incubate for Plaque Development G->H I Stain, Fix, and Count Plaques H->I J Calculate Plaque Reduction I->J

Caption: Workflow of the viral plaque reduction assay.

G Mechanism of this compound cluster_virus SARS-CoV-2 Replication Cycle Polyprotein Viral Polyprotein Precursors (pp1a, pp1ab) Monomer 3CL-Pro Monomers Dimer Active 3CL-Pro Dimer Monomer->Dimer Dimerization NSPs Functional Non-Structural Proteins (NSPs) Dimer->NSPs Proteolytic Cleavage Replication Viral RNA Replication & Transcription NSPs->Replication Assembly New Virion Assembly Replication->Assembly This compound This compound This compound->Inhibition

Caption: this compound's inhibition of 3CL-Pro dimerization.

References

Fortunellin: A Comparative Analysis of its Potential Anticancer Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fortunellin, a flavonoid glycoside also known as Acacetin-7-O-neohesperidoside, has garnered interest for its potential therapeutic properties. While much of the existing research has focused on its antiviral and anti-inflammatory activities, this guide provides a comparative analysis of the potential anticancer effects of its aglycone, Acacetin, across various human cancer cell lines. The data presented here for Acacetin offers valuable insights into the prospective efficacy of this compound, warranting further investigation into the specific actions of the glycoside form.

Acacetin has demonstrated the ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a variety of cancer cell types. These effects are often mediated through the modulation of key signaling pathways that are critical for tumor growth and survival.

Comparative Efficacy of Acacetin Across Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Acacetin in different human cancer cell lines, as reported in various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
A549 Non-Small Cell Lung Carcinoma28.3172
H1299 Non-Small Cell Lung Carcinoma31.2472
SJSA Osteosarcoma28.9172
HOS Osteosarcoma28.7272
LNCaP Prostate Cancer25-100 (dose-dependent inhibition)24-72
DU145 Prostate Cancer25-100 (dose-dependent inhibition)24-72
MCF-7 Breast Cancer20-80 (dose-dependent inhibition)24-48
MDA-MB-468 Breast Cancer20-80 (dose-dependent inhibition)24-48
HT-29 Colorectal CarcinomaNot specified (apoptosis induced)Not specified
HCT 116 Colorectal CarcinomaNot specified (apoptosis induced)Not specified
Jurkat T-cell LeukemiaNot specified (apoptosis induced)Not specified

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Acacetin has been shown to exert its anticancer effects through two primary mechanisms: the induction of apoptosis and the arrest of the cell cycle.

Apoptosis Induction:

Acacetin triggers apoptosis in various cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] In Jurkat T-cell leukemia cells, Acacetin treatment leads to the activation of caspases-3, -8, and -9, an increase in the Bax/Bcl-2 ratio, and the release of cytochrome c.[2] Similar apoptotic effects, including DNA fragmentation and PARP cleavage, have been observed in breast cancer (MCF-7) and oral squamous carcinoma (HSC-3) cell lines.[1]

Cell Cycle Arrest:

Acacetin can halt the progression of the cell cycle at different phases, thereby preventing cancer cell proliferation. In human prostate cancer cells (LNCaP and DU145), Acacetin induces a strong G1 and/or G2-M phase arrest.[3] The G1 arrest is associated with an upregulation of Cip1/p21 and a downregulation of CDK2, CDK4, and CDK6.[3] The G2-M arrest is linked to decreased levels of Cdc25C, Cdc2/p34, and cyclin B1.[3]

Signaling Pathways Modulated by Acacetin

The anticancer effects of Acacetin are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt and MAPK/ERK pathways are two of the most significant pathways affected by Acacetin.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Acacetin Acacetin Acacetin->PI3K Acacetin->Akt Acacetin->ERK G A Seed Cells in 96-well Plate B Treat with Acacetin A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

References

Safety Operating Guide

Proper Disposal of Fortunellin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for the safe and compliant disposal of Fortunellin, ensuring the protection of laboratory personnel and the environment.

This compound, a flavonoid isolated from kumquat fruit, is increasingly utilized in biomedical research for its anti-inflammatory and antioxidant properties.[1] While this compound is not classified as a hazardous substance, proper disposal remains crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for the disposal of this compound in various forms, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment

According to its Safety Data Sheet (SDS), this compound is not considered a hazardous substance or mixture under Regulation (EC) No 1272/2008.[2] However, it is prudent to handle all laboratory chemicals with a degree of caution.

Key Safety Information:

PropertyInformationSource
CAS Number 20633-93-6[3][4]
Molecular Formula C28H32O14[4][5]
Hazard Classification Not a hazardous substance or mixture[2]
Primary Routes of Exposure Inhalation, Ingestion, Skin/Eye Contact[2]
First Aid Measures Move to fresh air if inhaled. Wash skin with soap and water. Rinse eyes with plenty of water for at least 15 minutes.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn to minimize exposure:

  • Gloves: Nitrile or latex gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills and dust.

Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or liquid solution) and the quantity to be discarded. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

For unused, expired, or contaminated solid this compound powder:

  • Small Quantities (<10g):

    • Carefully sweep the solid material, avoiding dust formation.

    • Place the collected powder in a clearly labeled, sealed container (e.g., a plastic bag or a screw-cap vial).

    • The sealed container can typically be disposed of in the regular laboratory trash.[5][6]

  • Large Quantities (>10g):

    • Package the solid waste in a securely sealed and clearly labeled container.

    • Contact your institution's EHS department to arrange for pickup and disposal as non-hazardous chemical waste. Do not place large quantities of chemical waste directly into the regular trash without prior approval.

For aqueous solutions containing this compound:

  • Dilute Aqueous Solutions (<1% w/v):

    • Small volumes (up to 100 mL) can generally be disposed of down the sanitary sewer with copious amounts of running water.[3] This helps to dilute the solution further and prevent any potential impact on the wastewater system.

    • Ensure the pH of the solution is between 5.5 and 9.5 before drain disposal.[7]

  • Concentrated or Solvent-Based Solutions:

    • Do not dispose of solutions containing organic solvents (e.g., DMSO, ethanol) down the drain.

    • Collect these solutions in a designated, properly labeled waste container for non-hazardous liquid waste.

    • The container should be clearly labeled with "Non-Hazardous Waste" and list all chemical components, including this compound and the solvent(s).

    • Arrange for pickup by your institution's EHS department.

Empty containers that previously held this compound should be managed as follows:

  • Rinsing:

    • Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).

    • Collect the rinsate and dispose of it as you would for a this compound solution of that solvent.

  • Disposal:

    • After rinsing, deface or remove the original label to prevent confusion.

    • The clean, empty container can then be disposed of in the regular laboratory trash or recycling, depending on the container material and institutional policies.[1]

Spill Management

In the event of a this compound spill:

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Wear Appropriate PPE: Ensure you are wearing gloves, eye protection, and a lab coat.

  • Contain the Spill:

    • Solid Spills: Gently sweep up the powder, avoiding dust generation. Use a damp paper towel to wipe the area clean.

    • Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or spill pillows).

  • Dispose of Cleanup Materials: Place all contaminated cleanup materials in a sealed bag or container, label it as "Non-Hazardous Waste," and dispose of it in the regular trash or through your EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Fortunellin_Disposal_Workflow cluster_state Identify Waste Form cluster_solid Solid Disposal cluster_liquid Liquid Disposal cluster_container Container Disposal start This compound Waste solid Solid Powder start->solid liquid Liquid Solution start->liquid container Empty Container start->container small_solid Small Quantity (<10g) solid->small_solid Assess Quantity large_solid Large Quantity (>10g) solid->large_solid Assess Quantity aqueous Dilute Aqueous Solution (<1%) liquid->aqueous Assess Solvent solvent Solvent-Based or Concentrated Solution liquid->solvent Assess Solvent rinse Triple-Rinse Container container->rinse trash_solid Dispose in Regular Trash small_solid->trash_solid ehs_solid Arrange EHS Pickup large_solid->ehs_solid drain Dispose Down Sanitary Sewer aqueous->drain waste_container Collect in Non-Hazardous Waste Container solvent->waste_container ehs_liquid Arrange EHS Pickup waste_container->ehs_liquid deface Deface Label rinse->deface trash_container Dispose in Regular Trash/Recycling deface->trash_container

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Fortunellin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the flavonoid Fortunellin. It includes operational procedures and disposal plans to ensure laboratory safety and proper chemical management. While this compound is not classified as a hazardous substance, adherence to good laboratory practices is crucial.

Physicochemical and Safety Data
PropertyValueSource
Chemical Name This compound-
CAS Number 20633-93-6[1]
Molecular Formula C₂₈H₃₂O₁₄[1]
Molecular Weight 592.55 g/mol [2]
Appearance Data not available-
Solubility ≥ 1 mg/mL in 10% DMSO/90% saline[2]
GHS Classification Not a hazardous substance or mixture[1]
Occupational Exposure Limits No data available[1]
LD50/LC50 No data available[5]

Personal Protective Equipment (PPE)

As a precautionary measure, standard laboratory PPE should be worn when handling this compound to minimize exposure and ensure safety.

PPESpecification
Hand Protection Wear protective gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Eye Protection Use safety glasses.[1]
Respiratory Protection For operations that may generate dust, a mask or respirator tested and approved under standards such as NIOSH (US) or CEN (EU) is recommended.[1]
Skin and Body Protection Wear suitable protective clothing appropriate for the quantity and activity level of the substance in the workplace.[1]

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid the formation of dust when handling the solid form of this compound.[1] Prevent contact with skin and eyes.[1]

  • Storage: Store at -20°C and protect from light.[2]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[1]
Skin Contact Wash the affected area thoroughly with soap and water.[1]
Eye Contact Rinse eyes well with plenty of water for at least 15 minutes.[1]
Ingestion Do not induce vomiting in an unconscious person. Rinse the mouth thoroughly with water.[1]
In all cases of significant exposure, consult a physician and show them the safety data sheet.[1]
Spills and Accidental Release

In the event of a spill, use personal protective equipment and ensure adequate ventilation.[1] Prevent the substance from entering drains, surface water, and ground water.[1]

Disposal Plan

As this compound is considered a non-hazardous chemical, disposal should follow standard laboratory procedures for non-hazardous waste.

  • Unused Material: Unused this compound that is not contaminated can be disposed of as non-hazardous chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidelines. For research chemicals deemed non-hazardous, they can often be placed in designated containers for incineration.[6]

  • Contaminated Materials: Any materials, such as gloves, wipes, or empty containers, that are contaminated with this compound should be disposed of as chemical waste. Empty containers should be rinsed, with the rinseate collected as chemical waste, before being discarded.

  • General Guidance: Do not dispose of this compound down the drain or in the regular trash.[7]

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Weigh this compound in a Ventilated Area (Avoid Dust Formation) B->C D Prepare Solution (e.g., in DMSO/Saline) C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Designated Non-Hazardous Chemical Waste F->G H Remove and Dispose of PPE G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fortunellin
Reactant of Route 2
Fortunellin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.